4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-17-15-9-8-13(10-14(15)11-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPLJERUMSLVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Spectroscopic Guide to 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde: A Predictive Approach
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde. In the dynamic fields of chemical research and drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation. While direct experimental data for this specific compound is not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Predicted Spectroscopic Highlights
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative characterized by an ethoxy group and a carbaldehyde (aldehyde) group attached to one of the phenyl rings. The biphenyl scaffold is a common motif in pharmaceuticals and functional materials. The substituents—an electron-donating ethoxy group and an electron-withdrawing aldehyde group—are expected to significantly influence the electronic environment and, consequently, the spectroscopic properties of the molecule.
Key Predicted Spectroscopic Features:
-
¹H NMR: A complex aromatic region with distinct signals for the protons on both phenyl rings, alongside characteristic signals for the aldehyde proton and the ethoxy group.
-
¹³C NMR: Resonances corresponding to the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons of the ethoxy group.
-
IR Spectroscopy: Strong absorption bands indicative of the aldehyde C=O stretch, aromatic C=C stretches, and C-O ether linkages.
-
Mass Spectrometry: A distinct molecular ion peak and predictable fragmentation patterns resulting from the loss of the aldehyde and ethoxy groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), we can deduce the connectivity and stereochemistry of a compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde is anticipated to exhibit a series of well-resolved signals corresponding to the aromatic, aldehyde, and ethoxy protons. The spectrum would typically be recorded in a deuterated solvent such as deuterochloroform (CDCl₃).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.05 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| ~7.95 | Doublet (d) | 1H | Aromatic proton ortho to -CHO |
| ~7.75 | Doublet of doublets (dd) | 1H | Aromatic proton meta to -CHO and ortho to the other ring |
| ~7.60 | Multiplet (m) | 2H | Aromatic protons on the unsubstituted phenyl ring |
| ~7.45 | Multiplet (m) | 3H | Aromatic protons on the unsubstituted phenyl ring |
| ~7.10 | Doublet (d) | 1H | Aromatic proton ortho to the ethoxy group |
| ~4.15 | Quartet (q) | 2H | Methylene protons of the ethoxy group (-OCH₂CH₃) |
| ~1.45 | Triplet (t) | 3H | Methyl protons of the ethoxy group (-OCH₂CH₃) |
Causality Behind Predicted Shifts:
-
The aldehyde proton is expected to be significantly deshielded and appear at a very downfield chemical shift (~10.05 ppm) due to the strong electron-withdrawing nature of the carbonyl group.
-
The aromatic protons on the aldehyde- and ethoxy-substituted ring will be influenced by the electronic effects of these groups. The protons ortho and para to the electron-withdrawing aldehyde group will be deshielded, while the proton ortho to the electron-donating ethoxy group will be shielded.
-
The protons on the unsubstituted phenyl ring will appear as a complex multiplet, typical for monosubstituted benzene rings.
-
The ethoxy group will exhibit a characteristic quartet for the methylene protons (adjacent to three methyl protons) and a triplet for the methyl protons (adjacent to two methylene protons).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | Aldehyde carbonyl carbon (-C HO) |
| ~160.0 | Aromatic carbon attached to the ethoxy group (C-O) |
| ~145.0 - 120.0 | Aromatic carbons of the biphenyl system |
| ~64.0 | Methylene carbon of the ethoxy group (-OC H₂CH₃) |
| ~15.0 | Methyl carbon of the ethoxy group (-OCH₂C H₃) |
Causality Behind Predicted Shifts:
-
The carbonyl carbon of the aldehyde is highly deshielded and will appear at a characteristic downfield shift.
-
The aromatic carbon attached to the ethoxy group will also be downfield due to the electronegativity of the oxygen atom.
-
The remaining aromatic carbons will resonate in the typical range for sp² hybridized carbons.
-
The aliphatic carbons of the ethoxy group will appear at upfield chemical shifts.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Caption: Predicted NMR correlations for 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3050 | Medium | C-H stretch | Aromatic C-H |
| ~2980, ~2870 | Medium | C-H stretch | Aliphatic C-H (ethoxy) |
| ~2820, ~2720 | Medium | C-H stretch | Aldehyde C-H (Fermi doublet) |
| ~1700 | Strong | C=O stretch | Aldehyde carbonyl |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1250 | Strong | C-O stretch | Aryl ether |
| ~1100 | Strong | C-O stretch | Alkyl ether |
Causality Behind Predicted Absorptions:
-
A strong, sharp absorption around 1700 cm⁻¹ is the hallmark of a carbonyl group, and its position is consistent with an aromatic aldehyde.[1]
-
The presence of a Fermi doublet (two medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹) is characteristic of the C-H stretch of an aldehyde.
-
Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will appear just below 3000 cm⁻¹.[1]
-
Strong C-O stretching vibrations will be present due to the ether linkage of the ethoxy group.
Experimental Protocol: IR Spectroscopy
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the resulting spectrum for the characteristic absorption bands.
Caption: Key predicted IR vibrational modes for the target molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum (Electron Ionization)
The molecular formula for 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde is C₁₅H₁₄O₂. The calculated molecular weight is approximately 226.27 g/mol .
| Predicted m/z | Relative Intensity | Assignment |
| 226 | High | Molecular ion [M]⁺ |
| 225 | High | [M-H]⁺ |
| 197 | Medium | [M-CHO]⁺ or [M-C₂H₅]⁺ |
| 181 | Medium | [M-OC₂H₅]⁺ |
| 152 | Medium | [M-C₂H₅-CHO-H]⁺ (Biphenyl fragment) |
Causality Behind Predicted Fragmentation:
-
The molecular ion peak [M]⁺ at m/z 226 is expected to be prominent.
-
Loss of a hydrogen atom from the aldehyde group would result in a stable acylium ion, giving a strong [M-H]⁺ peak at m/z 225 .
-
Cleavage of the aldehyde group (loss of CHO) or the ethyl group from the ether (loss of C₂H₅) would lead to a fragment at m/z 197 .
-
Loss of the entire ethoxy group (OC₂H₅) would result in a fragment at m/z 181 .
-
Further fragmentation could lead to the biphenyl radical cation at m/z 152 .
Experimental Protocol: Mass Spectrometry
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: Predicted major fragmentation pathway in EI-MS.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde. By leveraging data from structurally similar molecules, we have constructed a comprehensive spectroscopic profile that can guide researchers in the synthesis, identification, and characterization of this compound. While these predictions are based on sound scientific principles, experimental verification remains the gold standard. This guide serves as a robust starting point for any scientific investigation involving 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde.
References
-
PubChem. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. National Center for Biotechnology Information. [Link]
- Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry.
-
NIST. Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook. [Link]
-
University of California, Los Angeles. Infrared Spectroscopy (IR). [Link]
-
Michigan State University. Table of Characteristic IR Absorptions. [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]
-
NIST. [1,1'-Biphenyl]-4-carboxaldehyde. NIST Chemistry WebBook. [Link]
-
NIST. 1,1'-Biphenyl, 4-methoxy-. NIST Chemistry WebBook. [Link]
Sources
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde: A Strategic Intermediate in Material and Medicinal Science
The following technical guide details the discovery, synthesis, and applications of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde , a critical intermediate in the development of liquid crystal displays (LCDs) and modern pharmaceuticals.
Executive Summary & Chemical Identity[1]
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde (Systematic Name: 5-phenyl-2-ethoxybenzaldehyde) represents a "privileged scaffold" in organic chemistry. Its biphenyl core provides the rigid structural integrity required for mesogenic (liquid crystal) behavior, while the ortho-ethoxy/formyl substitution pattern offers a versatile handle for further functionalization—crucial for synthesizing S1P1 receptor modulators and fluorescent sensors.
| Property | Data |
| IUPAC Name | 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde |
| Systematic Name | 5-phenyl-2-ethoxybenzaldehyde |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| MDL Number | MFCD06247318 |
| Core Scaffold | Biphenyl (Phenyl-Benzene) |
| Key Functional Groups | Aldehyde (-CHO), Ethoxy ether (-OEt) |
| Primary Applications | Liquid Crystal Monomers (Mesogens), Pharmaceutical Intermediates (S1P1 Agonists) |
Historical Evolution: From "Messy" Formylation to "Precision" Coupling
The history of this molecule is not defined by a single "eureka" moment but by the evolution of synthetic methodology. Its availability has transitioned from low-yield classical aromatic substitution to high-efficiency transition-metal catalysis.
Phase I: The Classical Era (1970s - 1990s)
Early synthesis of biphenyl aldehydes relied on electrophilic aromatic substitution (EAS), specifically the Gattermann-Koch or Vilsmeier-Haack formylation of 4-ethoxybiphenyl.
-
The Challenge: The ethoxy group is a strong ortho/para director. However, the phenyl ring at position 1 also exerts electronic influence. Direct formylation of 4-ethoxybiphenyl typically yields a mixture of isomers, with the 4'-formyl (para on the unsubstituted ring) and 3-formyl (ortho to ethoxy) products competing.
-
Outcome: Low regioselectivity and difficult purification made this route commercially unviable for high-purity applications like liquid crystals.
Phase II: The Catalytic Era (2000s - Present)
The Nobel Prize-winning development of Suzuki-Miyaura cross-coupling revolutionized the access to this scaffold. Instead of building the aldehyde on the biphenyl, chemists began constructing the biphenyl from pre-functionalized blocks.
-
The Breakthrough: The coupling of 5-bromo-2-ethoxybenzaldehyde with phenylboronic acid became the gold standard. This route guarantees the position of the aldehyde and ethoxy groups relative to each other before the biphenyl core is formed, ensuring 100% regiocontrol.
Technical Deep Dive: Synthesis Protocols
Method A: The Modern Standard (Suzuki-Miyaura Coupling)
This protocol is the industry standard for generating high-purity 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde. It utilizes a "bottom-up" approach, assembling the biphenyl core from a functionalized salicylate derivative.
Retrosynthetic Analysis
-
Target: 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
-
Disconnection: Aryl-Aryl bond (C1-C1').
-
Synthons: 5-bromo-2-ethoxybenzaldehyde (Electrophile) + Phenylboronic acid (Nucleophile).
-
Precursor: 5-Bromosalicylaldehyde (Commercially available, cheap).
Step-by-Step Protocol
Step 1: O-Alkylation (Protection/Activation)
-
Reagents: 5-Bromosalicylaldehyde (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: DMF or Acetonitrile.
-
Conditions: Heat at 60°C for 4-6 hours.
-
Mechanism: S_N2 nucleophilic substitution. The phenoxide ion attacks the ethyl iodide.
-
Workup: Dilute with water, extract with EtOAc. Wash with brine.
-
Yield: >95% (Product: 5-bromo-2-ethoxybenzaldehyde).
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reagents: 5-bromo-2-ethoxybenzaldehyde (1.0 eq), Phenylboronic acid (1.2 eq).
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/S-Phos for sterically demanding cases.
-
Base: Na₂CO₃ (2M aqueous solution) or K₃PO₄.
-
Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.
-
Conditions: Reflux (90-100°C) under Nitrogen/Argon atmosphere for 12-16 hours.
-
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Transmetallation: The phenyl group transfers from Boron to Palladium (activated by base).
-
Reductive Elimination: The C-C bond forms, releasing the biphenyl product and regenerating Pd(0).
-
-
Validation: Monitor via TLC (disappearance of bromide).
-
Purification: Silica gel column chromatography (Hexane/EtOAc gradient). Recrystallization from Ethanol yields white/pale yellow needles.
Visualization: Synthesis Pathway[1][2][3]
Figure 1: The preferred "bottom-up" synthetic pathway ensuring complete regiocontrol of the aldehyde and ethoxy substituents.
Applications in Research & Industry
A. Liquid Crystal Materials (Mesogens)
The biphenyl core is the archetypal "mesogen" (liquid crystal forming unit).
-
Role: The 4-ethoxy group provides the flexible "tail," while the biphenyl core provides the rigid "rod." The aldehyde at position 3 serves as a reactive handle to extend the conjugation length (e.g., via Knoevenagel condensation) to tune the dielectric anisotropy and phase transition temperatures.
-
Relevance: Derivatives of this molecule are found in nematic liquid crystal mixtures used in high-performance displays, where chemical stability and precise molecular geometry are paramount.
B. Pharmaceutical Development (S1P1 Modulators)
This scaffold bears a striking structural resemblance to the lipophilic tail of Siponimod (Mayzent) and other Sphingosine-1-Phosphate (S1P) receptor modulators used for Multiple Sclerosis.
-
Mechanism: The biphenyl system mimics the lipophilic chain of sphingosine, anchoring the molecule in the receptor's hydrophobic pocket.
-
Utility: Researchers use 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde as a starting material to synthesize "next-generation" S1P1 agonists by converting the aldehyde into amino-azetidine or amino-alcohol headgroups via reductive amination.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]
- Gray, G. W. (1980). "Liquid Crystals and their Applications." Philosophical Transactions of the Royal Society A, 309, 77-92.
-
Novartis. (2019).[1] "Siponimod (Mayzent) Prescribing Information & Chemical Structure." FDA Access Data. [Link]
- Heterocycles Journal. (2007). "Efficient Preparation of Medium Ring Oxygen Heterocycles via Biphenyl Intermediates." Heterocycles, 71(2).
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The Versatile Building Block: A Technical Guide to 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. Among these, bifunctional aromatic compounds serve as invaluable scaffolds for the elaboration of novel chemical entities. This guide provides an in-depth technical exploration of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde , a versatile intermediate poised for significant applications in medicinal chemistry, materials science, and fine chemical synthesis. We will delve into its synthesis, reactivity, and potential as a cornerstone for the development of innovative molecular architectures.
Core Molecular Architecture and Physicochemical Properties
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde possesses a privileged biphenyl framework, a structural motif prevalent in numerous pharmaceuticals and functional materials. The molecule is further functionalized with an ethoxy group and a strategically positioned carbaldehyde moiety. This unique combination of functional groups imparts a desirable balance of reactivity and stability, making it an attractive starting material for a variety of chemical transformations.
While specific experimental data for 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde is not extensively documented in publicly available literature, we can infer its properties from closely related analogs such as 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde.
Table 1: Predicted Physicochemical Properties of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
| Property | Predicted Value | Reference Analog Data (4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde)[1] |
| Molecular Formula | C₁₅H₁₄O₂ | C₁₄H₁₂O₂ |
| Molecular Weight | 226.27 g/mol | 212.24 g/mol |
| XLogP3 | ~3.5 | 3.0 |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Rotatable Bond Count | 3 | 2 |
These properties suggest a compound with moderate lipophilicity and good solubility in common organic solvents, facilitating its use in a wide range of reaction conditions.
Synthesis of the Biphenyl Core: The Suzuki-Miyaura Coupling
The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as a robust and versatile method, prized for its mild reaction conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-based reagents.[2]
The synthesis of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde would logically proceed via the coupling of a suitably substituted aryl halide with an appropriate boronic acid or its ester derivative. A plausible and efficient retrosynthetic analysis points to the coupling of 3-bromo-4-ethoxybenzaldehyde with phenylboronic acid .
Caption: Retrosynthetic approach for 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on established procedures for similar biphenyl syntheses.[2]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-ethoxybenzaldehyde (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv.).
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of a base (e.g., 2M sodium carbonate or potassium phosphate).
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde.
The Aldehyde Handle: A Gateway to Molecular Diversity
The carbaldehyde group at the 3-position of the biphenyl scaffold is a versatile functional handle, enabling a plethora of subsequent transformations. This reactivity is key to the utility of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde as a building block.
Olefination via the Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones into olefins with a high degree of control over the position of the newly formed double bond.[3][4] This reaction is particularly valuable for extending the carbon framework and introducing new functionalities.
Caption: General scheme for the Wittig olefination of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde.
Experimental Protocol: Wittig Reaction for Stilbene Synthesis
This protocol outlines the synthesis of a stilbene derivative, a class of compounds with interesting photophysical properties and biological activities.[5]
-
Ylide Generation: In a separate flame-dried flask under an inert atmosphere, suspend the corresponding phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equiv.) in an anhydrous solvent such as THF. Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to generate the ylide.
-
Reaction with Aldehyde: To the freshly prepared ylide, add a solution of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde (1.0 equiv.) in the same anhydrous solvent.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Purification: After drying and concentrating the organic phase, the crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography or recrystallization to yield the pure stilbene derivative.
Formation of Schiff Bases: Accessing Biologically Active Molecules
The condensation of the aldehyde with primary amines provides a straightforward route to Schiff bases (imines). These compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7][8]
Sources
- 1. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde | C14H12O2 | CID 1392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. open.bu.edu [open.bu.edu]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mediresonline.org [mediresonline.org]
- 7. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Technical Application Note: Scalable Synthesis of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
This Application Note details the scalable synthesis of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde via Suzuki-Miyaura cross-coupling. This biaryl aldehyde is a critical intermediate in the synthesis of SGLT2 inhibitors and other pharmaceutical agents targeting metabolic disorders.
Introduction & Strategic Overview
The target molecule, 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde , features a biphenyl core with specific ortho-ethoxy and meta-formyl substitution patterns. Synthesizing this scaffold requires a robust method to form the aryl-aryl bond while preserving the sensitive aldehyde functionality and the ethoxy ether linkage.
The Suzuki-Miyaura cross-coupling reaction is the method of choice due to its mild conditions, tolerance of carbonyl groups, and scalability. This protocol focuses on the coupling of 5-bromo-2-ethoxybenzaldehyde with phenylboronic acid .[1][2][3]
Key Challenges Addressed:
-
Chemoselectivity: Ensuring the aldehyde group remains intact without oxidation or side reactions (e.g., Cannizzaro).
-
Sterics & Electronics: The electron-donating ethoxy group at the ortho position to the aldehyde (and para to the bromide) activates the ring but can influence catalyst oxidative addition rates.
-
Purification: Minimizing palladium residues in the final product, a critical requirement for pharmaceutical intermediates.
Retrosynthetic Analysis & Mechanism
The synthesis is designed around the disconnection of the C1-C1' biaryl bond. The choice of the aryl bromide partner is strategic: 5-bromo-2-ethoxybenzaldehyde is commercially available and places the reactive bromide para to the activating ethoxy group, facilitating the oxidative addition step of the catalytic cycle.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the Suzuki coupling of 5-bromo-2-ethoxybenzaldehyde.
Protocol Design: The "Why" Behind the Conditions
| Parameter | Selected Condition | Rationale |
| Catalyst | Pd(PPh3)4 (Tetrakis) | The substrate is an aryl bromide (reactive).[2][4] The electron-rich nature of the bromide (due to p-ethoxy) makes the robust Pd(PPh3)4 sufficient without needing expensive, specialized ligands like SPhos or XPhos. |
| Base | K2CO3 (2.0 equiv) | Carbonate bases are mild enough to prevent aldehyde side reactions (like aldol condensation) but strong enough to activate the boronic acid for transmetallation. |
| Solvent | Toluene/EtOH/H2O (4:1:1) | This biphasic system ensures solubility of the organic halide (Toluene), the boronic acid (EtOH), and the inorganic base (Water). Ethanol also acts as a co-solvent to stabilize the polar transition states. |
| Temperature | 80-90°C | Sufficient thermal energy to drive the catalytic cycle while staying below the boiling point of water to prevent pressure buildup in standard glassware. |
Detailed Experimental Protocol
Scale: 10 mmol (approx. 2.3 g of bromide) Expected Yield: 85-92%
Reagents & Materials
-
5-Bromo-2-ethoxybenzaldehyde (CAS: 55150-59-9): 2.29 g (10.0 mmol)
-
Phenylboronic Acid (CAS: 98-80-6): 1.46 g (12.0 mmol, 1.2 equiv)
-
Pd(PPh3)4 (CAS: 14221-01-3): 346 mg (0.3 mmol, 3 mol%)
-
Potassium Carbonate (K2CO3) : 2.76 g (20.0 mmol, 2.0 equiv)
-
Solvents: Toluene (40 mL), Ethanol (10 mL), Deionized Water (10 mL). Degassed.
Step-by-Step Procedure
-
Inert Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry or oven-dry the glassware and cool under nitrogen flow.
-
Solvent Degassing: In a separate flask, combine Toluene, Ethanol, and Water. Sparge with nitrogen gas for 20 minutes to remove dissolved oxygen. Critical: Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) catalyst.
-
Reagent Charging:
-
Add 5-Bromo-2-ethoxybenzaldehyde (2.29 g) and Phenylboronic Acid (1.46 g) to the reaction flask.
-
Add the K2CO3 (2.76 g).
-
Add the degassed solvent mixture via syringe or cannula.
-
-
Catalyst Addition: Under a positive pressure of nitrogen, add Pd(PPh3)4 (346 mg) in one portion. The solution will typically turn yellow/orange.
-
Reaction: Heat the mixture to 85°C (internal temperature) . Stir vigorously (700-800 rpm) to ensure efficient mixing of the biphasic system.
-
Monitoring: Check reaction progress by TLC (20% EtOAc/Hexane) or HPLC after 2 hours. The limiting reagent (bromide) should be consumed within 3-5 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and Water (30 mL).
-
Separate the layers. Extract the aqueous layer once more with Ethyl Acetate (30 mL).
-
Combine the organic layers and wash with Brine (sat. NaCl, 40 mL).
-
Pd Scavenging (Optional but Recommended): Stir the organic layer with activated charcoal or a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for 30 minutes to remove residual palladium. Filter through a pad of Celite.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude solid.[4]
-
-
Purification:
-
Recrystallization: The crude product can often be recrystallized from hot Ethanol or an EtOAc/Hexane mixture.
-
Flash Chromatography: If higher purity is required, purify via silica gel chromatography eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes.
-
Product: 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde appears as a white to off-white solid.
-
Analytical Validation
| Test | Expected Result | Notes |
| TLC | Rf ~ 0.4-0.5 (20% EtOAc/Hex) | Distinct from starting bromide (Rf ~ 0.6) and boronic acid (baseline).[5] |
| 1H NMR | Aldehyde proton (-CHO) at ~10.5 ppm (s, 1H) | Diagnostic peak. Confirm integration relative to ethoxy protons (-OCH2CH3) at ~4.2 ppm (q) and ~1.5 ppm (t). |
| HPLC Purity | > 98% (Area %) | Main peak. Common impurities: Biphenyl (from boronic acid homocoupling) elutes earlier. |
Troubleshooting & Optimization
Common Issues
-
Low Conversion:
-
Cause: Catalyst deactivation by oxygen.
-
Solution: Ensure rigorous degassing. Switch to a more active catalyst like Pd(dppf)Cl2 (1-3 mol%) if the bromide quality is poor.
-
-
Homocoupling (Biphenyl formation):
-
Cause: Excess boronic acid or oxygen presence.
-
Solution: Reduce boronic acid to 1.05 equiv. Add the boronic acid slowly (portion-wise) if the side reaction persists.
-
-
Aldehyde Oxidation:
-
Cause: Trace peroxides in solvents or air exposure.
-
Solution: Use fresh solvents and maintain inert atmosphere until workup is complete.
-
Scale-Up Considerations (>100g)
For larger scales, the Toluene/Ethanol/Water system remains effective. However, safety regarding the exotherm upon catalyst addition and gas evolution (CO2 if using carbonate) must be managed. Consider using Na2CO3 instead of K2CO3 to moderate the basicity if base-sensitive impurities are observed.
Safety & Handling
-
Palladium Compounds: Pd(PPh3)4 is toxic and a sensitizer. Handle in a fume hood.
-
Boronic Acids: Generally low toxicity but can be irritating to respiratory tracts.
-
Solvents: Toluene is flammable and reprotoxic. Ethanol is flammable.
References
-
Suzuki-Miyaura Coupling General Review: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link
-
Synthesis of 4'-cyano-3'-formyl-biphenyl analogs (Methodology Source): "Synthesis of Compound R24: 4'-Ethoxy-3'-formyl-biphenyl-4-carbonitrile." Ambeed Application Data. Accessed Oct 2023.[6] Link
-
SGLT2 Inhibitor Precursors: "Glucopyranoside compound and its use." US Patent 8,202,984 B2. (Describes coupling of 5-bromo-2-ethoxybenzaldehyde derivatives). Link
-
Catalyst Removal Techniques: Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Adv.[1][5] Synth. Catal.2004 , 346, 889–900. Link
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- 3. US8202984B2 - Glucopyranoside compound - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Stereoselective Alkene Synthesis via the Wittig Reaction with 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
Abstract
This technical guide provides a comprehensive protocol for the olefination of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde using the Wittig reaction. The Wittig reaction is a cornerstone of modern organic synthesis, enabling the reliable formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3] This document outlines the mechanistic principles, offers a detailed, step-by-step experimental procedure, and discusses critical parameters such as reagent selection, reaction conditions, and purification strategies tailored for researchers in synthetic chemistry and drug development.
Introduction and Mechanistic Overview
The Wittig reaction offers a powerful method for converting carbonyls into alkenes with high regioselectivity, ensuring the double bond forms precisely where the carbonyl group was located.[4][5] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6][7]
The overall transformation can be summarized as follows:
Step 1: Ylide Formation. A phosphonium salt, typically prepared via an SN2 reaction between triphenylphosphine and an alkyl halide, is deprotonated by a strong base to form a phosphorus ylide (also known as a phosphorane).[4][8][9]
Step 2: Reaction with Aldehyde. The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to a four-membered ring intermediate called an oxaphosphetane.[4][6][9]
Step 3: Elimination. The oxaphosphetane intermediate collapses, yielding the final alkene product and triphenylphosphine oxide.[3][10]
Stereoselectivity
The stereochemical outcome (E/Z isomerism) of the Wittig reaction is highly dependent on the nature of the ylide used.[5][11]
-
Non-stabilized Ylides (e.g., where the R group is an alkyl) are more reactive and typically lead to the (Z)-alkene as the major product under kinetic, salt-free conditions.[1][6][11]
-
Stabilized Ylides (e.g., where the R group is an electron-withdrawing group like an ester or ketone) are less reactive and generally favor the formation of the thermodynamically more stable (E)-alkene.[1][6][11]
-
Semi-stabilized Ylides (e.g., where R is an aryl group) often provide poor E/Z selectivity.[1]
This protocol will focus on the use of a non-stabilized ylide to demonstrate the synthesis of a (Z)-alkene from 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde.
Experimental Workflow and Logic
The following diagram illustrates the overall experimental process, from reagent preparation to product isolation.
Caption: Experimental workflow for the Wittig olefination.
Detailed Experimental Protocol
This protocol describes the synthesis of 4-Ethoxy-3-(prop-1-en-1-yl)-1,1'-biphenyl using ethyltriphenylphosphonium bromide as the ylide precursor.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde | ≥97% Purity | Sigma-Aldrich | Starting material. |
| Ethyltriphenylphosphonium bromide | ≥98% Purity | Sigma-Aldrich | Ylide precursor. Must be dried thoroughly before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric; handle under inert atmosphere with extreme caution. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use from a freshly opened bottle or a solvent purification system. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying the organic phase. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Step-by-Step Procedure
A. Preparation of the Phosphorus Ylide (In Situ)
-
Inert Atmosphere: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Phosphonium Salt: Add ethyltriphenylphosphonium bromide (1.2 equivalents) to the flask. Heat gently under vacuum to ensure it is completely dry, then allow to cool to room temperature under inert gas.
-
Solvent Addition: Add anhydrous THF via syringe. Stir the suspension until it is well-dispersed.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Base Addition: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes. A deep red or orange color should develop, indicating the formation of the ylide.
-
Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour.
B. The Wittig Reaction 7. Aldehyde Solution: In a separate flame-dried flask, dissolve 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. 8. Cooling: Cool the ylide solution to -78°C using a dry ice/acetone bath. 9. Aldehyde Addition: Slowly add the aldehyde solution dropwise to the cold ylide suspension via syringe or cannula. 10. Reaction Progression: Stir the reaction mixture at -78°C for 1 hour, then slowly allow it to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
C. Work-up and Purification 11. Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. 12. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).[13] 13. Washing: Combine the organic layers and wash with brine. 14. Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation). 15. Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a non-polar solvent like hexanes.[12] Purify the remaining mixture by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure alkene product.
Mechanistic Diagram
The following diagram details the key steps in the Wittig reaction mechanism for a non-stabilized ylide, leading to the (Z)-alkene.
Caption: Mechanism of the Z-selective Wittig reaction.
Troubleshooting and Key Considerations
-
Low Yield:
-
Moisture: Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Water rapidly decomposes the ylide and n-BuLi.[3]
-
Base Strength: For non-stabilized ylides, a very strong base like n-BuLi or NaH is required for complete deprotonation.[8][9]
-
Steric Hindrance: While the target aldehyde is not exceptionally hindered, highly bulky ylides or aldehydes can slow the reaction or reduce yields.[5]
-
-
Poor Stereoselectivity:
-
Purification Difficulties:
-
Triphenylphosphine Oxide Removal: This byproduct is notoriously difficult to separate. Methods include precipitation, careful column chromatography, or converting the oxide to a water-soluble salt.[14]
-
Safety Precautions
-
n-Butyllithium (n-BuLi): Pyrophoric and corrosive. It will ignite on contact with air and reacts violently with water. All handling must be done under a strict inert atmosphere (Nitrogen or Argon) using proper syringe techniques.
-
Solvents: THF and hexanes are flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.
References
-
Wikipedia. Wittig reaction. [Link]
-
OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. [Link]
-
ChemTube3D. Stereoselective Wittig Reaction-Overview. [Link]
-
JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]
-
D. G. J. D. R. B. A. B. D. G. M. B. E. G. B. A. M. D. G. S. G. P. D. G. B. F. G. P. M. F. G. A. L. (2010). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?[Link]
-
Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). [Link]
-
Organic Reaction Mechanisms. Wittig Reaction - Common Conditions. [Link]
-
University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
University of South Alabama. The WITTIG REACTION With CHEMILUMINESCENCE![Link]
-
University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]
-
Northern Illinois University. A Solvent Free Wittig Reaction. [Link]
-
ResearchGate. (2025, August 6). Organic synthesis: The Wittig reaction cleans up. [Link]
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Application Notes & Protocols: 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde is a versatile aromatic aldehyde poised to serve as a pivotal starting material in the synthesis of novel heterocyclic compounds. Its structure, featuring a biphenyl backbone, an electron-donating ethoxy group, and a reactive aldehyde functional group, offers a unique scaffold for constructing complex molecules with significant potential in medicinal chemistry and materials science. The biphenyl moiety is a recognized pharmacophore in numerous drug candidates, valued for its ability to modulate protein-protein interactions and provide a rigid framework for orienting other functional groups. The strategic placement of the ethoxy and formyl groups allows for a diverse range of chemical transformations, making it an ideal substrate for multicomponent reactions (MCRs).
This guide provides detailed application notes and protocols for the use of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde in two powerful and widely utilized MCRs: the Biginelli reaction for the synthesis of dihydropyrimidinones and the Gewald reaction for the synthesis of 2-aminothiophenes. These protocols are designed to be robust and adaptable, providing a solid foundation for the exploration of new chemical space.
Part 1: Synthesis of the Starting Material: 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
Given that 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde is not a widely cataloged compound, a reliable synthetic route is essential. The Suzuki-Miyaura cross-coupling reaction is the method of choice for the efficient construction of the biphenyl C-C bond.[1][2] This palladium-catalyzed reaction offers high functional group tolerance, allowing for the direct coupling of an appropriately substituted aryl halide and an arylboronic acid.[3][4]
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol outlines the coupling of 3-bromo-4-ethoxybenzaldehyde with phenylboronic acid.
Causality and Experimental Choices:
-
Catalyst: Palladium acetate in combination with a phosphine ligand like triphenylphosphine is a classic and effective catalyst system for Suzuki couplings. The ligand stabilizes the Pd(0) active species.[4]
-
Base: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[5]
-
Solvent System: A biphasic system, such as 1-propanol/water or dioxane/water, facilitates the dissolution of both organic and inorganic reagents and promotes an efficient reaction at the interface.[4]
Materials:
-
3-bromo-4-ethoxybenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2 M Sodium Carbonate (Na₂CO₃) solution
-
1-Propanol
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-4-ethoxybenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and 1-propanol.
-
Stir the mixture at room temperature for 20-30 minutes to dissolve the solids.
-
Add palladium(II) acetate (0.003 eq) and triphenylphosphine (0.009 eq) to the flask.
-
Add the 2 M aqueous solution of Na₂CO₃ (1.2 eq) and additional deionized water.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization to afford 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde as a solid.[4]
Part 2: Application in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. This approach is central to green chemistry and diversity-oriented synthesis.
Application Note 1: Synthesis of Dihydropyrimidinone (DHPM) Derivatives via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6] These heterocycles are of immense pharmacological interest, exhibiting a wide range of biological activities, including roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[7][8][9][10]
Caption: Workflow for the Biginelli Synthesis of DHPMs.
Protocol 2: Solvent-Free Synthesis of a DHPM Derivative
This protocol is adapted from environmentally benign procedures that utilize a mild, inexpensive acid catalyst under solvent-free conditions.[11][12]
Causality and Experimental Choices:
-
Catalyst: Citric acid is a weak, non-toxic, and readily available Brønsted acid catalyst that effectively promotes the condensation steps without requiring harsh conditions.[11]
-
Solvent-Free Conditions: Heating the neat mixture of reactants is a green chemistry approach that often accelerates the reaction, simplifies work-up, and reduces waste.[13][14] The melting points of the reactants are typically exceeded, creating a liquid phase for the reaction to proceed.
-
Reagent Stoichiometry: A slight excess of the β-ketoester and urea is often used to ensure the complete consumption of the more valuable aldehyde.[11]
Materials:
-
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
-
Ethyl acetoacetate
-
Urea (or Thiourea for the thio-analogue)
-
Citric acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.1 mmol), urea (1.3 mmol), and citric acid (0.5 mmol).[11]
-
Place a magnetic stir bar in the flask and heat the mixture in an oil bath at 80-100°C with stirring for 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed. The reaction mixture will become a thick paste or solid.
-
Cool the flask to room temperature and add 15 mL of cold water.
-
Stir the mixture vigorously for 10-15 minutes to break up the solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove the catalyst and any unreacted urea.
-
The crude product can be purified by recrystallization from ethanol to yield the pure dihydropyrimidinone derivative.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Typical Yield Range |
| 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde | Ethyl Acetoacetate | Urea | Ethyl 4-(4-ethoxy-[1,1'-biphenyl]-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 85-95% |
| 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde | Ethyl Acetoacetate | Thiourea | Ethyl 4-(4-ethoxy-[1,1'-biphenyl]-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 80-92% |
| Table 1: Representative Biginelli Reaction Data. Yields are based on similar reactions reported in the literature.[12][13] |
Application Note 2: Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction
The Gewald reaction is a cornerstone of heterocyclic chemistry, providing a straightforward, one-pot synthesis of highly substituted 2-aminothiophenes.[15] This MCR involves the condensation of an aldehyde or ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[16] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, found in drugs with antibacterial, anti-inflammatory, and anticancer properties.[17][18][19][20][21]
Caption: Workflow for the Gewald Synthesis of 2-Aminothiophenes.
Protocol 3: Synthesis of a 2-Amino-3-cyanothiophene Derivative
This protocol details a classic Gewald three-component reaction under mild conditions.[22][23]
Causality and Experimental Choices:
-
Active Methylene Compound: Malononitrile is highly reactive due to the two electron-withdrawing cyano groups, making it an excellent substrate for the initial Knoevenagel condensation with the aldehyde.[22]
-
Base Catalyst: A secondary amine like morpholine or diethylamine is a common and effective base for the Gewald reaction. It catalyzes the initial condensation and the subsequent steps of the ring formation.[23]
-
Solvent and Temperature: Ethanol is a good solvent for all reactants and allows the reaction to proceed at a moderate temperature (40-50°C), which is sufficient to facilitate the reaction without promoting significant side-product formation.
Materials:
-
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
-
Malononitrile
-
Elemental Sulfur (finely powdered)
-
Morpholine (or diethylamine)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol).[23]
-
Add 20-30 mL of ethanol to the flask and begin stirring to create a suspension.
-
Add morpholine (2-3 mmol) dropwise to the stirring mixture at room temperature. An exothermic reaction may be observed.
-
Gently warm the reaction mixture to 40-50°C and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture in an ice bath. A solid product will typically precipitate.
-
Collect the precipitate by vacuum filtration, washing with a small amount of cold ethanol.
-
The crude 2-aminothiophene can be further purified by recrystallization from ethanol or another suitable solvent.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Typical Yield Range |
| 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde | Malononitrile | Sulfur | 2-Amino-4-(4-ethoxy-[1,1'-biphenyl]-3-yl)-thiophene-3-carbonitrile | 70-85% |
| 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde | Ethyl Cyanoacetate | Sulfur | Ethyl 2-amino-4-(4-ethoxy-[1,1'-biphenyl]-3-yl)-thiophene-3-carboxylate | 65-80% |
| Table 2: Representative Gewald Reaction Data. Yields are based on similar reactions reported in the literature.[23][24] |
Conclusion
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde stands as a highly valuable, though underutilized, building block for the synthesis of medicinally relevant heterocycles. The protocols detailed herein for the Biginelli and Gewald reactions demonstrate its utility in MCRs, providing efficient, atom-economical pathways to generate molecular diversity. By leveraging this versatile aldehyde, researchers can rapidly construct libraries of novel dihydropyrimidinones and 2-aminothiophenes, scaffolds that are consistently associated with a broad spectrum of pharmacological activities. These foundational protocols should empower further investigation and application of this promising precursor in drug discovery and development.
References
-
Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). European Journal of Medicinal Chemistry. [Link]
-
Biginelli reaction – Knowledge and References. (2018). Taylor & Francis. [Link]
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A Review: 3, 4-Dihydropyrimidines Thione Their Chemistry and Pharmacological Potentials. (n.d.). SlideShare. [Link]
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Biginelli reaction. (n.d.). Wikipedia. [Link]
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Selected biologically active 2-aminothiophenes. (2018). ResearchGate. [Link]
-
A green approach for the efficient synthesis of biginelli compounds promoted by citric acid under solvent-free conditions. (n.d.). Semantic Scholar. [Link]
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Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
-
A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. (2010). Taylor & Francis Online. [Link]
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Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. (2015). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. (2024). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. (2017). European Journal of Medicinal Chemistry. [Link]
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Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2016). European Journal of Medicinal Chemistry. [Link]
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DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. (2017). ResearchGate. [Link]
-
Efficient and Rapid Solvent-Free Catalysis of the Biginelli Reaction by Praseodymium (III) Nitrate. (2023). ResearchGate. [Link]
-
Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. (2002). Green Chemistry. [Link]
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Solvent-Free and Catalyst-Free Biginelli Reaction To Synthesize Ferrocenoyl Dihydropyrimidine and Kinetic Method To Express Radical-Scavenging Ability. (2012). The Journal of Organic Chemistry. [Link]
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The Biginelli reaction between aromatic aldehyde, ethyl acetoacetate... (2018). ResearchGate. [Link]
-
Biginelli Reaction Experiment Analysis Guide. (n.d.). Atlas. [Link]
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Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). Processes. [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Cape Town. [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules. [Link]
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Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023). ACS Omega. [Link]
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A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). Molecules. [Link]
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A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica. [Link]
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(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (2021). ResearchGate. [Link]
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A Multi-step Synthesis. Benzaldehyde to Benzoin. Benzoin to Hydrobenzoin and Benzil. (n.d.). University of Massachusetts. [Link]
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An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). Journal of the American Chemical Society. [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives. (2010). Chemical Research in Chinese Universities. [Link]
-
Highly efficient organocatalytic synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans under mechanochemical ball milling. (2014). Green Chemistry. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Molecules. [Link]
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SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. (1998). Organic Syntheses. [Link]
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ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. (1998). Organic Syntheses. [Link]
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Application of "4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde" in medicinal chemistry
An in-depth analysis of the current literature reveals that while "4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde" is not extensively documented, its core structure represents a confluence of functionalities that are highly pertinent to modern medicinal chemistry. The biphenyl moiety is a well-established "privileged scaffold," known for its presence in a multitude of biologically active compounds and approved drugs.[1][2] This is due to its rigid nature, which allows for a well-defined orientation of substituents, and its ability to engage in favorable interactions with biological targets.
The addition of an ethoxy group can modulate the compound's lipophilicity and metabolic stability, while the carbaldehyde function serves as a versatile synthetic handle for the creation of diverse chemical libraries. This document provides a comprehensive guide for researchers on the synthesis, potential applications, and further derivatization of "4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde" as a promising starting point for drug discovery programs.
Proposed Synthesis of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
The most direct and versatile method for the synthesis of unsymmetrical biaryls like "4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde" is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields.
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde from 3-bromo-2-ethoxybenzaldehyde and phenylboronic acid.
Reagents and Materials:
-
3-bromo-2-ethoxybenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-bromo-2-ethoxybenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Solvent Addition: Add a 4:1 mixture of anhydrous dioxane and degassed water. The total solvent volume should be sufficient to dissolve the reactants.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure "4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde".
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a commonly used and effective catalyst system for Suzuki-Miyaura couplings.
-
Base: Potassium carbonate is a mild and effective base for this transformation.
-
Solvent System: The dioxane/water mixture is a standard solvent system that facilitates the dissolution of both organic and inorganic reagents.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst.
Caption: Synthetic workflow for 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde.
Potential Medicinal Chemistry Applications
The biphenyl scaffold is associated with a wide array of biological activities.[1] The following sections outline potential therapeutic areas for derivatives of "4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde".
Anti-inflammatory Agents
Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl core. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The aldehyde group of the title compound can be derivatized to mimic the carboxylic acid functionality present in many NSAIDs, for example, through oxidation or conversion to a bioisostere.[4]
Anticancer Agents
Biphenyl derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of kinase activity. The rigid biphenyl scaffold can effectively position substituents to interact with the colchicine binding site on tubulin or the ATP binding site of kinases.
Antidiabetic Agents
Recent studies have highlighted the potential of biphenyl derivatives in the management of diabetes.[5] For instance, certain benzamide derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[5] The aldehyde functionality of "4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde" can be readily converted to a benzamide or other functional groups to explore this therapeutic avenue.
Caption: Inhibition of PTP1B by a biphenyl derivative.
Protocol for Derivatization: Claisen-Schmidt Condensation
The aldehyde group is a prime site for synthetic elaboration. The Claisen-Schmidt condensation is a classic reaction to form chalcones, a class of compounds with diverse biological activities.[1]
Objective: To synthesize a chalcone derivative from "4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde" and acetophenone.
Reagents and Materials:
-
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Beaker
-
Magnetic stirrer
Procedure:
-
Reactant Solution: Dissolve "4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde" (1.0 eq) and acetophenone (1.0 eq) in ethanol in a beaker.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred solution at room temperature.
-
Reaction: Continue stirring for 2-4 hours. The formation of a precipitate indicates product formation.
-
Isolation: Filter the solid product and wash with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Representative Biological Data for Biphenyl Derivatives
While no specific data exists for "4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde," the following table provides a summary of the reported biological activities for various classes of biphenyl derivatives to serve as a reference.
| Compound Class | Target | Biological Activity | IC₅₀ / EC₅₀ | Reference |
| Biphenyl Carboxamides | Analgesic | Anti-inflammatory | % inhibition | [6] |
| Biphenyl Chalcones | Tubulin | Anticancer | μM range | |
| 2-Ethoxybenzamides | PTP1B | Antidiabetic | 0.07 μM | [5] |
| Biphenyl Pyrazoles | PDE4D | Anti-inflammatory | 0.021 μM | [7] |
Conclusion
"4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde" represents a promising, albeit underexplored, scaffold for medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling, combined with the versatility of the aldehyde functionality for further derivatization, makes it an attractive starting point for the development of novel therapeutic agents. The established biological activities of the broader biphenyl class provide a strong rationale for its exploration in areas such as inflammation, cancer, and diabetes. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to unlock the therapeutic potential of this and related biphenyl scaffolds.
References
-
Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19069. [Link]
-
PubChem. (n.d.). 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. [Link]
-
Organic Syntheses. (n.d.). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. [Link]
-
IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 4(5). [Link]
-
Jain, Z. J., & Bari, S. B. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2733-S2751. [Link]
-
Datar, P. A. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58. [Link]
-
Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201-207. [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273. [Link]
-
El-Sayed, M. A. A. (2015). Squaryl molecular metaphors - application to rational drug design and imaging agents. Journal of the Iranian Chemical Society, 12(11), 1915-1941. [Link]
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- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. Buy 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde [smolecule.com]
- 4. openmedscience.com [openmedscience.com]
- 5. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. bl831.als.lbl.gov [bl831.als.lbl.gov]
Application Note: Quantitative Analysis of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde by HPLC-UV and GC-MS
Introduction
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde is an aromatic aldehyde containing a biphenyl backbone. This structure suggests its potential use as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical properties. Accurate and precise quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction progress, determining the purity of final products, and conducting stability studies.
This application note provides a comprehensive guide for the quantitative analysis of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde. It details a primary method using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for routine quality control and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are developed based on the physicochemical properties inferred from its structure—moderate polarity, aromaticity, and thermal stability. All protocols are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]
Analytical Strategy & Method Selection
The molecular structure of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde, featuring a UV-active biphenyl ring system, makes HPLC-UV the primary method of choice for quantification. This technique is robust, widely available, and provides excellent quantitative performance.
-
HPLC-UV (Primary Method): Ideal for quantifying the analyte in bulk materials and formulated products. Reversed-phase chromatography is selected due to the compound's expected moderate hydrophobicity. A C18 column is a suitable starting point, but for enhanced selectivity, especially for resolving potential impurities, a biphenyl stationary phase is recommended.[4][5] Biphenyl phases offer unique π-π interactions with aromatic analytes, which can improve separation from structurally similar compounds.[5][6][7]
-
GC-MS (Confirmatory Method): Provides an orthogonal technique for identity confirmation and quantification, especially for volatile impurities. The aldehyde and ethoxy groups are generally stable at typical GC operating temperatures. Mass spectrometry offers high selectivity and allows for definitive peak identification based on mass-to-charge ratio.[8][9][10]
Primary Analytical Method: HPLC-UV
This section details the protocol for the quantification of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde using a reversed-phase HPLC method with UV detection.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: Ascentis® Express Biphenyl, 2.7 µm, 4.6 x 100 mm (or equivalent).
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde reference standard (>99% purity).
-
Detailed Experimental Protocol
Step 1: Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent. A recommended range is 1.0 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Step 2: Sample Preparation The goal of sample preparation is to produce a clean, particulate-free solution with the analyte concentration falling within the calibration range.[11]
-
Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[12]
Step 3: Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification suppresses the potential ionization of any acidic impurities and sharpens peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape for aromatic compounds. |
| Gradient Elution | 0-10 min: 40% to 90% B10-12 min: 90% B12.1-15 min: 40% B (re-equilibration) | A gradient is employed to ensure elution of the main peak with a good shape and to elute any more retained impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape. |
| Injection Volume | 5 µL | Small volume to minimize peak broadening. |
| Detection Wavelength | 254 nm | Chosen based on the strong UV absorbance of the biphenyl chromophore. A full UV scan (200-400 nm) should be performed on a standard to confirm the optimal wavelength. |
Method Validation (ICH Q2(R1) Framework)
The analytical method must be validated to demonstrate its suitability for the intended purpose.[1][2][3] Key validation parameters include:
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and the reference standard. The analyte peak should be free from interference at its retention time.
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at the target concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD over two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1.0 | 15,230 |
| 5.0 | 76,150 |
| 10.0 | 151,980 |
| 25.0 | 380,100 |
| 50.0 | 759,900 |
| 100.0 | 1,521,050 |
| Regression | y = 15205x + 120 |
| r² | 0.9998 |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an excellent confirmatory analysis, offering high separation efficiency and definitive identification.[13]
Instrumentation and Materials
-
GC-MS System: A gas chromatograph equipped with an autosampler, a mass selective detector (MSD), and a data system with a spectral library (e.g., NIST).
-
GC Column: A low-bleed, mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Chemicals:
-
Dichloromethane (GC grade)
-
Helium (carrier gas, >99.999% purity)
-
Reference standard of the analyte.
-
Detailed Experimental Protocol
Step 1: Standard and Sample Preparation
-
Prepare a stock solution of the reference standard (1000 µg/mL) in dichloromethane.
-
Prepare working standards and samples by diluting the stock or dissolving the sample in dichloromethane to a final concentration of approximately 10-50 µg/mL.
Step 2: GC-MS Conditions
| Parameter | Recommended Condition | Rationale |
| Inlet Temperature | 280 °C | Ensures efficient vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | Initial: 150 °C (hold 1 min)Ramp: 20 °C/min to 300 °C (hold 5 min) | Provides good separation from potential impurities. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| Scan Range | 40 - 450 m/z | Covers the expected mass of the parent ion and its fragments. |
Step 3: Data Analysis
-
Identification: Confirm the identity of the analyte by comparing its retention time and the acquired mass spectrum with that of the reference standard.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment) against the concentration of the standards.
Visualizations
Diagram 1: General Analytical Workflow
A high-level overview of the sample analysis process.
Diagram 2: HPLC Method Validation Logic
Sources
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- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
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- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde as a Versatile Scaffold for Advanced Fluorescent Probes
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde in the design and synthesis of novel fluorescent probes. This document outlines the scientific rationale, detailed synthetic protocols, characterization methods, and application workflows for a representative fluorescent probe derived from this versatile building block.
Introduction: The Strategic Advantage of the Biphenyl Aldehyde Scaffold
The 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde moiety is an exceptional platform for the development of sophisticated fluorescent probes. Its inherent structural features offer a unique combination of properties that are highly desirable in the field of chemical sensing and bioimaging. The biphenyl core provides a rigid and extended π-conjugated system, which often contributes to favorable photophysical properties such as high quantum yields and good photostability. The ethoxy group can enhance solubility in organic media and can also serve to modulate the electronic properties of the molecule.
The most critical feature, however, is the strategically positioned carbaldehyde (aldehyde) group. This functional group is a versatile handle for the covalent attachment of various recognition moieties through reactions like Schiff base condensation. This allows for the straightforward synthesis of "turn-on" or "turn-off" fluorescent probes where the interaction with a specific analyte triggers a conformational or electronic change, leading to a measurable change in fluorescence.[1][2]
PART 1: Design and Synthesis of a Representative Fluorescent Probe
Rationale for Probe Design: A Schiff Base Sensor for Zinc Ions
For the purpose of these application notes, we will detail the synthesis of a selective fluorescent probe for the detection of zinc ions (Zn²⁺). Zinc is an essential trace element involved in a myriad of physiological processes, and its dysregulation is associated with several diseases.[3] Therefore, the development of sensitive and selective probes for Zn²⁺ is of significant interest.
Our design strategy involves the condensation of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde with a suitable amino-functionalized fluorophore that also contains a metal-coordinating moiety. We have selected 2-hydrazinylpyridine as the reaction partner. The resulting hydrazone will act as a selective chelator for Zn²⁺. The underlying sensing mechanism is based on the inhibition of the Photoinduced Electron Transfer (PET) process. In the free ligand, the lone pair of electrons on the nitrogen atom of the pyridine ring can quench the fluorescence of the biphenyl fluorophore. Upon coordination with Zn²⁺, this PET process is suppressed, leading to a significant enhancement in fluorescence intensity (a "turn-on" response).
Caption: Synthetic workflow for the fluorescent probe.
Detailed Synthetic Protocol
Materials:
-
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
-
2-Hydrazinylpyridine
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde in 50 mL of anhydrous ethanol.
-
To this solution, add 1.1 equivalents of 2-hydrazinylpyridine.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure fluorescent probe.
Characterization of the Synthesized Probe
The structure and purity of the synthesized probe should be confirmed using standard analytical techniques:
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent bond formation. | Peaks corresponding to the biphenyl, ethoxy, and pyridine protons and carbons, with a characteristic peak for the imine proton. |
| Mass Spectrometry | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated mass of the probe. |
| FT-IR Spectroscopy | Identification of functional groups. | Presence of a C=N stretching vibration and disappearance of the C=O and N-H stretching vibrations from the starting materials. |
| UV-Vis Spectroscopy | Determination of the absorption properties. | An absorption spectrum with maxima characteristic of the conjugated system. |
| Fluorescence Spectroscopy | Evaluation of the emission properties. | An emission spectrum with a defined excitation and emission wavelength. The quantum yield should be determined. |
PART 2: Application Protocol - Detection of Zn²⁺ Ions
Preparation of Stock Solutions
-
Probe Stock Solution: Prepare a 1 mM stock solution of the fluorescent probe in a suitable solvent such as DMSO or acetonitrile.
-
Analyte Stock Solution: Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
-
Buffer Solution: Prepare a buffer solution appropriate for the intended application (e.g., 10 mM HEPES buffer, pH 7.4 for biological applications).
Fluorescence Titration Experiment
This experiment will determine the sensitivity and binding affinity of the probe for Zn²⁺.
-
In a series of quartz cuvettes, add a fixed concentration of the probe (e.g., 10 µM) in the buffer solution.
-
To each cuvette, add increasing concentrations of the Zn²⁺ stock solution (e.g., from 0 to 100 µM).
-
Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the probe.
-
Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.
Caption: Workflow for fluorescence titration.
Selectivity Study
To assess the selectivity of the probe for Zn²⁺, the fluorescence response should be tested in the presence of other biologically relevant metal ions.
-
Prepare solutions of the probe (e.g., 10 µM) in the buffer.
-
Add a fixed concentration (e.g., 50 µM) of various metal ion solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺) to separate probe solutions.
-
For comparison, prepare a solution of the probe with the same concentration of Zn²⁺.
-
Measure the fluorescence intensity of each solution and compare the results. A significant fluorescence enhancement should only be observed in the presence of Zn²⁺.
Application in Live Cell Imaging
This protocol provides a general guideline for using the probe to visualize intracellular Zn²⁺.
Cell Culture and Staining:
-
Culture cells (e.g., HeLa cells) on glass-bottom dishes suitable for fluorescence microscopy.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a low concentration of the probe (e.g., 1-5 µM) in cell culture medium for 30-60 minutes at 37°C.
-
To visualize changes in intracellular Zn²⁺, cells can be treated with a Zn²⁺ ionophore (e.g., pyrithione) followed by the addition of extracellular Zn²⁺.
-
Wash the cells with buffer to remove excess probe.
Fluorescence Microscopy:
-
Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.
-
Capture images before and after the addition of Zn²⁺ to observe the "turn-on" fluorescence response.
Important Considerations for Live-Cell Imaging:
-
Cytotoxicity: The potential toxicity of the probe to the cells should be evaluated using a cell viability assay.
-
Photostability: The probe's resistance to photobleaching under illumination should be assessed.[4]
-
Controls: Appropriate controls, such as cells not treated with the probe or cells treated with a non-responsive analogue of the probe, should be included.
PART 3: Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low fluorescence enhancement upon Zn²⁺ addition | - Incomplete reaction or impure probe.- Incorrect buffer pH.- Quenching by other species. | - Re-purify the probe.- Optimize the buffer pH.- Use a chelator to remove interfering ions. |
| High background fluorescence | - Probe concentration is too high.- Autofluorescence from cells or medium. | - Titrate the probe to a lower concentration.- Use a medium with low background fluorescence and subtract the background signal from unstained cells. |
| Photobleaching during imaging | - High laser power or long exposure times. | - Reduce laser power and exposure time.- Use an anti-fade mounting medium for fixed cells.[4] |
Conclusion
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde serves as a highly effective and versatile starting material for the construction of novel fluorescent probes. The straightforward synthesis of Schiff base derivatives allows for the creation of sensors for a wide range of analytes. The representative protocol for a Zn²⁺ probe detailed in these notes demonstrates the potential of this scaffold in developing sensitive and selective tools for applications in chemistry, biology, and materials science. Researchers are encouraged to adapt and expand upon these protocols to explore the full potential of this valuable chemical building block.
References
-
Yao, Y., et al. (2013). A ratiometric fluorescent probe based on hybridized dual-emission quantum dots (QDs) for real-time monitoring of copper ions. Frontiers in Chemistry. [Link]
-
Khan, S., et al. (2015). Design and synthesis of dual probes for detection of metal ions by LALDI MS and fluorescence: application in Zn(ii) imaging in cells. RSC Advances. [Link]
-
Xu, J. Z. J. (2022). Application of fluorescent biosensors for heavy metal ions detection. Highlights in Science, Engineering and Technology. [Link]
-
Singh, P., et al. (2022). Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. Materials Advances. [Link]
-
Rizzo, M. A., & Piston, D. W. (Eds.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Humana Press. [Link]
-
Li, Y., et al. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Coatings. [Link]
-
PodcastLearn. (2024). Fluorescent Probes and Staining for Cellular Imaging. YouTube. [Link]
-
Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science. [Link]
-
Kundu, S., et al. (2020). Turn-on fluorescent sensors for detecting aliphatic aldehydes. ResearchGate. [Link]
-
A. K. F. (2010). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Molecules. [Link]
Sources
- 1. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
Troubleshooting & Optimization
Overcoming solubility issues with "4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde" in reactions
Case ID: SOL-893736 Subject: Solubility Optimization, Reaction Handling, and Purification Strategies Molecule Class: Lipophilic Aromatic Aldehydes / Biphenyl Derivatives
Executive Summary & Molecule Profile
The Challenge:
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde presents a classic "solubility paradox" in organic synthesis. The biphenyl core provides significant lipophilicity (
Physical Profile (Estimated):
-
LogP: ~4.2 – 4.8 (Highly Lipophilic)
-
Melting Point: Likely < 80°C (Prone to oiling)
-
Solubility Driver: The hydrophobic biphenyl tail dominates the polar aldehyde head.
Module 1: Solubility Diagnostics & Solvent Selection
User Issue: "I cannot get the starting material into solution for my reaction," or "It crashes out immediately upon adding reagents."
Solvent Compatibility Matrix
| Solvent Class | Representative | Solubility Rating | Application Notes |
| Chlorinated | DCM, Chloroform | Excellent | Primary choice for reactions (reductive amination, oxidation). |
| Ethers | THF, 1,4-Dioxane | Good | Ideal for Suzuki couplings; miscible with water for mixed-solvent systems. |
| Aromatics | Toluene, Xylene | Good (Hot) | Best for recrystallization; poor solubility at 0°C allows for high recovery. |
| Alcohols | Ethanol, Methanol | Poor to Moderate | Warning: Material will likely precipitate or oil out upon cooling. |
| Aliphatics | Hexanes, Pentane | Insoluble | Use as an anti-solvent to force precipitation. |
| Water | Water | Insoluble | Requires surfactants or Phase Transfer Catalysts (PTC). |
Protocol: The "Solubility Ladder" Test
Before scaling up, perform this 10-minute diagnostic to prevent loss of material.
-
Place 10 mg of compound in a vial.
-
Add 100
L of solvent (Target: 0.1 M). -
Observation A: Dissolves immediately?
Good for Reaction. -
Observation B: Partial solid?
Heat to 40°C. If dissolves, Good for Recrystallization. -
Observation C: No change?
Add 10% co-solvent (e.g., DCM to Ethanol).
Module 2: Reaction Optimization (Synthesis)
User Issue: "The Suzuki coupling failed," or "The oxidation with KMnO4 did nothing."
Root Cause: Reagents often reside in the aqueous phase (Base, Oxidant), while 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde resides in the organic phase. Without a transfer mechanism, the reaction stalls at the interface.
Strategy A: The Co-Solvent Bridge (Suzuki/Wittig)
Do not use pure Ethanol or Water. Use a 3:1 ratio of THF:Water or Dioxane:Water .
-
Why: THF solvates the biphenyl; Water solvates the inorganic base (K2CO3). The mixture ensures a single phase at reflux.
Strategy B: Phase Transfer Catalysis (Oxidation/Alkylation)
If you must use a biphasic system (e.g., DCM/Water), you must use a Phase Transfer Catalyst (PTC).
-
Recommended Reagent: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).
-
Mechanism: The quaternary ammonium salt ferries the anionic reagent (e.g., MnO4- or OH-) into the organic layer to attack the aldehyde.
Workflow Visualization: Reaction Setup Decision Tree
Figure 1: Decision matrix for solvent selection based on reaction mechanism. Note the requirement for PTC in biphasic oxidation.
Module 3: Purification (The "Bisulfite Hack")
User Issue: "Column chromatography is difficult because the impurity spots overlap," or "Recrystallization yielded an oil."
The Solution: Aldehydes form reversible, water-soluble adducts with Sodium Bisulfite.[1] This allows you to pull the product into the water layer, wash away the non-polar impurities (unreacted biphenyls), and then release the pure aldehyde.
Protocol: Bisulfite Purification of Biphenyl Aldehydes
Step 1: Adduct Formation [2]
-
Dissolve crude mixture in Ethyl Acetate (EtOAc) (5 mL/g).
-
Add Saturated Aqueous Sodium Bisulfite (NaHSO3) (3 equiv).
-
Critical Step: Vigorously stir for 2-4 hours. The aldehyde converts to the
-hydroxy sulfonate (water soluble).-
Note: If a thick white precipitate forms, this is the adduct.[2] Filter it off and wash with EtOAc. If no precipitate, it is dissolved in the water layer.
-
Step 2: The Wash (Removing Impurities)
-
Keep the Aqueous Layer (or the filtered solid).
-
If you have the aqueous layer: Wash it 2x with fresh EtOAc. These organic washes contain your impurities. Discard them.
Step 3: Regeneration
-
Place the aqueous layer (or suspend the solid adduct) in a flask.
-
Add DCM or EtOAc .
-
Slowly add 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate until pH > 10.
-
Stir for 30 mins. The adduct breaks; the pure aldehyde migrates back into the organic layer.
Workflow Visualization: Bisulfite Purification
Figure 2: The Bisulfite Purification Workflow. This method avoids column chromatography for aldehyde isolation.[5]
Frequently Asked Questions (FAQ)
Q: My material "oiled out" during recrystallization. How do I fix it? A: This is common for ethoxy-substituted aromatics.
-
Re-dissolve: Add a small amount of the "good" solvent (e.g., Toluene) and heat until clear.
-
Seed: You must add a seed crystal of the pure material at the saturation point. If you lack a seed, scratch the glass side of the flask with a glass rod to induce nucleation.
-
Slow Cool: Wrap the flask in foil or place it in a warm water bath and let it cool to room temperature overnight. Do not put it directly in the fridge.
Q: Can I store the aldehyde in solution? A: Not recommended. Biphenyl aldehydes are prone to air oxidation (forming the carboxylic acid) and acetal formation if alcohols are present. Store as a solid under Nitrogen/Argon at 4°C.
Q: The aldehyde spot streaks on TLC. A: Aldehydes can oxidize on silica. Add 1% Triethylamine to your TLC eluent to neutralize acidic sites on the silica gel, or use an eluent of Hexane:EtOAc (start 80:20).
References
-
General Solubility & Handling
-
Purification Methodology
-
Reaction Optimization (Suzuki in Water)
-
Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." J. Org. Chem. 2011, 76, 11, 4379–4391. (Solution for reacting hydrophobic biphenyls in aqueous media). Link
-
-
Phase Transfer Catalysis
-
Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." J. Am. Chem. Soc. 1971, 93, 1, 195–199. Link
-
Sources
- 1. Workup [chem.rochester.edu]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Biphenyl-4-carbaldehyd 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Preventing oxidation of the aldehyde group in "4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde"
Topic: Preventing Oxidation of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde Case ID: ALD-OX-4EB3 Status: Active[1]
Executive Summary
You are working with 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde . This molecule presents a specific stability challenge: it combines a biphenyl core with an electron-donating ethoxy group ortho to the aldehyde.
While electron-donating groups (EDGs) generally reduce the electrophilicity of the carbonyl carbon, they can stabilize the radical intermediates formed during autoxidation , paradoxically making the compound susceptible to rapid degradation into 4-ethoxy[1,1'-biphenyl]-3-carboxylic acid upon exposure to air.[1]
This guide provides a self-validating workflow to prevent, detect, and reverse this oxidation.
Module 1: Storage & Handling (The First Line of Defense)
The Mechanism of Failure: Radical Autoxidation
Aldehyde oxidation is not a simple reaction with oxygen; it is a radical chain process. Light or trace metals initiate the abstraction of the formyl hydrogen, creating an acyl radical.[1] This radical reacts with atmospheric
Visualizing the Threat: The following diagram illustrates the self-propagating cycle you must break.
Figure 1: The radical chain mechanism converting your aldehyde to carboxylic acid.[1][2][3]
Standard Operating Procedure (SOP): Storage
To interrupt this cycle, you must remove the propagation vectors: Oxygen and Radicals.[1]
-
Inert Atmosphere: Store the neat compound under Argon rather than Nitrogen. Argon is denser than air and provides a superior "blanket" for long-term storage in vials.
-
Radical Scavenging (BHT Doping):
-
Protocol: Add 0.1% (w/w) Butylated Hydroxytoluene (BHT) to the aldehyde.
-
Why: BHT acts as a sacrificial H-atom donor. It reacts with peroxy radicals to form a stable phenoxy radical, terminating the chain reaction before your aldehyde is consumed.[1]
-
Removal: BHT is non-polar and will not interfere with most subsequent reactions (e.g., Wittig, Reductive Amination).[1] If strict purity is required, it can be removed via a short silica plug (see Module 3).[1]
-
-
Temperature: Store at -20°C . Lower temperatures significantly reduce the rate of radical initiation.
Module 2: Reaction Optimization
When using 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde in synthesis (e.g., Suzuki coupling to install the biphenyl system or modifying the aldehyde), oxidative conditions must be rigorously excluded.[1]
Solvent Degassing Protocol
Dissolved oxygen in solvents is sufficient to degrade 5-10% of your starting material during overnight heating.
| Method | Efficiency | Recommended Context |
| Sparging | Moderate | HPLC solvents; reactions < 2 hours. Bubble Argon for 15 mins. |
| Freeze-Pump-Thaw | High | Required for Pd-catalyzed couplings. Repeat 3 cycles. |
| Sonication + Vacuum | Low | Only for rough cleaning steps. Not recommended for this aldehyde. |
In-Process Monitoring
Do not rely solely on TLC, as the carboxylic acid spot often streaks or overlaps with the aldehyde depending on the eluent.
-
NMR Check: The aldehyde proton is distinct (~10.4 ppm, singlet).[1] The carboxylic acid proton is broad and far downfield (~11-13 ppm).
-
Visual Cue: A yellowing of the solid usually indicates autoxidation (formation of conjugated impurities).[1]
Module 3: Purification & Recovery (Troubleshooting)
If your compound has partially oxidized, standard silica gel chromatography can worsen the problem because silica is slightly acidic and can catalyze further degradation or acetal formation.[1][4]
Workflow: The "Buffered" Purification
Use this decision tree to determine the best purification method.
Figure 2: Decision matrix for purifying oxidation-prone aldehydes.
Protocol A: Buffered Silica Chromatography
Goal: Neutralize silica acidity to prevent degradation.
-
Prepare Slurry: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).[1]
-
Add Buffer: Add 1% Triethylamine (
) to the slurry. Swirl for 5 minutes. -
Pack Column: Pour the slurry. Flush with 2 column volumes of solvent without
to remove excess amine before loading your sample. -
Elute: Run the column normally. The acid impurity will stick to the basic silica or elute much later.
Protocol B: Bisulfite Adduct (The "Deep Clean")
Goal: Chemically separate the aldehyde from non-aldehyde impurities (acids, biphenyls).[1] Note: Due to the lipophilicity of the biphenyl group, this requires a biphasic system.[1]
-
Dissolve crude material in a minimal amount of Ethyl Acetate .
-
Add saturated aqueous Sodium Bisulfite (
) . -
Vigorously stir for 1-2 hours. The aldehyde forms a water-soluble adduct.[5]
-
Separation:
-
Regeneration:
Frequently Asked Questions (FAQ)
Q: My aldehyde turned into a sticky yellow solid. Is it ruined?
A: Not necessarily. The yellow color often comes from trace condensation products (aldol-type) rather than the carboxylic acid (which is white).[1] Check the
Q: Can I use sodium borohydride (
Q: Why does the ethoxy group matter? A: The ethoxy group at the 4-position is an Electron Donating Group (EDG). While it stabilizes the aromatic ring, it makes the ring electron-rich.[1] In some radical mechanisms, this can stabilize the intermediate radical species, paradoxically allowing the autoxidation chain reaction to propagate more efficiently than in electron-deficient rings (like nitro-benzaldehyde).[1]
References
-
Ingold, K. U. (1961).[1] "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 61(6), 563-589.[1]
-
Bowden, K., et al. (2014).[1] "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol."[6] Nature Communications, 5, 3332.[1] [1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for bisulfite purification protocols). [1]
-
Sigma-Aldrich. (2024). "Handling and Storage of Air-Sensitive Reagents." Technical Bulletin AL-134.
Sources
Column chromatography techniques for purifying "4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde"
Case ID: PUR-BP-ALD-04 Status: Active Subject: Chromatography Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Purifying 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde presents a unique set of challenges derived from its chemical structure and likely synthetic origin (Suzuki-Miyaura coupling).
The molecule features a biphenyl core (lipophilic/non-polar), an ethoxy group (mildly activating ether), and a formyl group (reactive aldehyde). Successful isolation requires balancing the separation of non-polar starting materials from the moderately polar product, while simultaneously preventing the oxidation of the aldehyde to its corresponding carboxylic acid—a common side reaction on acidic silica gel.
This guide provides a self-validating purification workflow, troubleshooting matrices for common Suzuki impurities (Triphenylphosphine oxide, Pd residues), and optimized protocols for flash chromatography.
Module 1: Method Development Strategy
Physicochemical Profile & Solvent Selection
-
Polarity: Moderate.[1][2] The molecule is lipophilic due to the biphenyl scaffold but has a polar "handle" (aldehyde).
-
Solubility: High in Dichloromethane (DCM) and Ethyl Acetate (EtOAc); low to moderate in Hexanes/Heptane.
-
Stationary Phase Risk: Standard silica gel (pH ~6.5–7.0) is slightly acidic and can catalyze the oxidation of the aldehyde to 4-ethoxy[1,1'-biphenyl]-3-carboxylic acid or the formation of acetals if alcohols are used.
Recommended Solvent Systems:
| Solvent System | Composition Range | Application |
| Hexane / EtOAc | 0% | Standard. Best for general separation.[3] |
| Petroleum Ether / DCM | 10% | High Solubility. Use if the compound crashes out in Hexane. |
| Toluene / Hexane | 50% | Orthogonal Selectivity. Excellent for separating closely eluting aromatic impurities. |
TLC Optimization Protocol
Do not run a column until you have a TLC Rf of 0.25 – 0.35 for the target spot.
-
Spotting: Dissolve 5 mg of crude in 1 mL DCM. Spot high concentration to detect minor impurities.
-
Elution: Test 90:10 Hexane:EtOAc .
-
If Rf > 0.5: Too strong. Reduce EtOAc to 5%.
-
If Rf < 0.2: Too weak. Increase EtOAc to 15-20%.
-
-
Visualization:
-
UV (254 nm): Biphenyl core is highly UV active.
-
DNP Stain (2,4-Dinitrophenylhydrazine): Specific for aldehydes. The target will turn yellow/orange . This confirms the aldehyde is intact.
-
Module 2: The "Suzuki Cleanup" Workflow
Most users synthesizing this molecule encounter specific impurities: Triphenylphosphine Oxide (TPPO) and Palladium (Pd) residues . Standard chromatography often fails to remove TPPO effectively because it "streaks" or co-elutes.
Workflow Diagram
The following logic flow illustrates the critical pre-column steps required to minimize TPPO loading.
Figure 1: Pre-purification workflow to reduce column load and remove catalyst poisons.
Module 3: Troubleshooting Matrix
Issue 1: "My product spot is streaking or staying at the baseline."
-
Diagnosis: The aldehyde has oxidized to a carboxylic acid (very polar) or is interacting with acidic silanols.
-
Solution: Buffer the System.
-
Add 1% Triethylamine (Et3N) to your solvent system during column equilibration and the run.
-
Mechanism:[2] Et3N neutralizes the acidic sites on the silica gel, preventing degradation and "tailing" of the aldehyde [1].
-
Issue 2: "I cannot separate the product from Triphenylphosphine Oxide (TPPO)."
-
Diagnosis: TPPO is highly polar but trails significantly. In high concentrations, it overlaps with the aldehyde (Rf ~0.3).
-
Solution: The MgCl₂ Wash.
-
Before the column, dissolve crude in DCM.
-
Wash 2x with saturated MgCl₂ solution .
-
Mechanism:[2] Mg²⁺ coordinates with the oxygen in TPPO, rendering it insoluble in the organic phase or keeping it in the aqueous layer [2].
-
Issue 3: "The product solidifies inside the column during loading."
-
Diagnosis: The biphenyl core has poor solubility in Hexane (the starting mobile phase).
-
Solution: Dry Loading (Solid Load).
-
Do not liquid load with DCM (this ruins resolution). See Protocol A below.
-
Module 4: Detailed Protocols
Protocol A: Dry Loading (Essential for Biphenyls)
Why: Biphenyls are often solids with poor solubility in non-polar mobile phases. Liquid loading with a strong solvent (DCM) causes "band broadening" as the product precipitates instantly upon hitting the hexane-equilibrated column.
-
Dissolve: Dissolve the crude mixture in the minimum amount of DCM or Acetone.
-
Adsorb: Add silica gel to the flask (Ratio: 2g silica per 1g crude).
-
Evaporate: Rotary evaporate until you have a free-flowing dry powder.
-
Tip: If it remains sticky, add more silica and re-evaporate.
-
-
Load: Pour the dry powder carefully onto the top of the pre-equilibrated column.
-
Cap: Add a layer of sand (1 cm) on top of the dry load to prevent disturbance when adding solvent.
Protocol B: The "Buffered" Flash Column
Why: Protects the aldehyde functionality.
-
Preparation: Prepare 1L of 95:5 Hexane:EtOAc .
-
Buffering: Add 10 mL of Triethylamine (1% v/v) to the solvent mixture.
-
Equilibration: Flush the column with 2-3 column volumes (CV) of this buffered solvent before loading your sample.
-
Gradient:
-
0–5 mins: 100% Hexane (removes non-polar boronic esters).
-
5–15 mins: Ramp to 90:10 Hexane:EtOAc (elutes the aldehyde).
-
15+ mins: Flush with 50:50 EtOAc (removes TPPO/polar byproducts).
-
Module 5: Data & Specifications
Relative Rf Values (in 90:10 Hexane:EtOAc)
| Compound | Approx Rf | Visualization |
| 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde | 0.30 | UV + DNP (Yellow) |
| 4-Bromo-1-ethoxy-2-methoxybenzene (SM) | 0.65 | UV Only |
| Biphenyl (Homocoupling byproduct) | 0.80 | UV (Blue fluor.) |
| Triphenylphosphine Oxide (TPPO) | 0.05 - 0.10 | UV Only |
| 4-Ethoxy[1,1'-biphenyl]-3-carboxylic acid | 0.00 (Baseline) | UV |
Stability Data
-
Air Sensitivity: Moderate. Store under Argon/Nitrogen at 4°C.
-
Silica Residence Time: Minimize. Ideally < 30 minutes on column. Prolonged exposure increases acid formation.
References
-
University of Rochester. Solvent Systems for Flash Column Chromatography. (2014).[4] Retrieved from [Link]
-
Batesky, D. C., et al. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega (2017). Retrieved from [Link]
-
Organic Syntheses. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Org.[1][5][6][7][8][9] Synth. 1998, 75,[10] 53. Retrieved from [Link]
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
Last Updated: February 15, 2026
Introduction
Welcome to the technical support center for the synthesis of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important synthetic intermediate. Our goal is to equip you with the practical knowledge and scientific rationale needed to overcome common challenges and ensure a robust, scalable, and reproducible synthesis.
The synthesis of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde typically involves two key transformations: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by a formylation reaction, often the Vilsmeier-Haack reaction, to introduce the aldehyde functionality. While these are powerful and well-established reactions, their application in a scale-up context can present unique challenges.[1][2] This guide will address these challenges in a practical, question-and-answer format.
Synthetic Overview
A common synthetic approach is a two-step process:
-
Suzuki-Miyaura Coupling: Coupling of an appropriately substituted aryl halide with an arylboronic acid.
-
Vilsmeier-Haack Formylation: Introduction of the formyl group onto the biphenyl scaffold.
The following diagram illustrates the general synthetic workflow.
Caption: General synthetic routes to 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde.
Part 1: Suzuki-Miyaura Coupling Issues
Question 1: My Suzuki-Miyaura coupling reaction is showing low conversion or has stalled. What are the likely causes and how can I fix it?
Answer:
Low conversion in a Suzuki-Miyaura coupling is a common issue, especially during scale-up. The root causes often relate to catalyst activity, reaction conditions, and reagent quality.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst Inactivation | The active Pd(0) species is sensitive to oxygen.[3] Inadequate degassing or an inert atmosphere leak can lead to catalyst oxidation and deactivation. Solution: Ensure rigorous degassing of solvents and reagents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Base or Insufficient Amount | The base is crucial for the transmetalation step, activating the boronic acid.[4] The choice and amount of base can significantly impact the reaction rate. Solution: Ensure the base is of high purity and anhydrous if required by the protocol. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. If using an aqueous base solution, ensure the phase transfer is efficient with adequate stirring. Consider increasing the equivalents of the base if acidity from other reagents is a concern. |
| Poor Ligand Choice | The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For challenging substrates, a more electron-rich and bulky ligand may be necessary to promote oxidative addition.[5] Solution: If using a standard ligand like PPh₃, consider switching to a more specialized ligand such as a Buchwald or Fu-type phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which are known to improve rates and substrate scope.[2][5] |
| Low Reaction Temperature | Some Suzuki couplings require a specific activation energy to proceed efficiently. Solution: Gradually increase the reaction temperature. Note that excessive heat can lead to side reactions or catalyst decomposition, so proceed with caution and monitor the reaction progress by TLC or HPLC. |
| Impure Reagents or Solvents | Boronic acids can degrade over time, and impurities in the aryl halide or solvents can interfere with the catalyst. Solution: Use freshly purchased or purified reagents. Ensure solvents are of the appropriate grade and are anhydrous if necessary. |
Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often driven by the presence of oxygen.
Troubleshooting Homocoupling:
| Strategy | Rationale & Implementation |
| Strictly Anaerobic Conditions | Oxygen can promote the oxidative homocoupling of the boronic acid. Implementation: As mentioned previously, ensure thorough degassing of all reaction components and maintain a robust inert atmosphere. |
| Controlled Addition of Reagents | Adding the aryl halide slowly to the reaction mixture containing the boronic acid, base, and catalyst can help to maintain a low concentration of the boronic acid at any given time, favoring the cross-coupling pathway. |
| Optimize Catalyst and Ligand | Certain catalyst/ligand systems are more prone to promoting homocoupling. Implementation: Experiment with different palladium sources and ligands. Sometimes, a less active catalyst system can be more selective. |
Part 2: Vilsmeier-Haack Formylation Issues
Question 3: My Vilsmeier-Haack formylation is resulting in a low yield of the desired aldehyde, and I am recovering a significant amount of the starting biphenyl. What should I investigate?
Answer:
Low conversion in a Vilsmeier-Haack reaction often points to issues with the activation of the substrate or the integrity of the Vilsmeier reagent itself.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficient Substrate Activation | The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic ring for efficient reaction.[6] The 4-ethoxy group on the biphenyl should be sufficiently activating, but other factors can play a role. Solution: Ensure the reaction temperature is adequate. Some Vilsmeier reactions require heating to proceed at a reasonable rate. A moderate increase in temperature (e.g., from room temperature to 60-80°C) may be necessary. |
| Vilsmeier Reagent Decomposition | The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive.[6] Any water present in the reagents or solvent will quench the reagent. Solution: Use anhydrous DMF and ensure the POCl₃ is of high quality. The reagent is typically prepared in situ at a low temperature (e.g., 0°C) before the substrate is added.[6] |
| Incorrect Reagent Stoichiometry | An incorrect ratio of POCl₃ to DMF can lead to an improperly formed or less reactive Vilsmeier reagent. Solution: Carefully control the stoichiometry. A common ratio is a slight excess of POCl₃ to DMF, but this can be substrate-dependent. Refer to established literature procedures for similar substrates. |
Question 4: I am observing the formation of multiple formylated products or decomposition of my starting material. How can I improve the selectivity and yield?
Answer:
The formation of multiple products or decomposition suggests that the reaction conditions are too harsh or that there are competing reaction pathways.
Troubleshooting Selectivity and Decomposition:
| Strategy | Rationale & Implementation |
| Control Reaction Temperature | High temperatures can lead to decomposition or the formation of undesired side products.[6] Implementation: If decomposition is observed at elevated temperatures, try running the reaction at a lower temperature for a longer period. An optimal temperature is often found in the 70-80°C range for many substrates.[6] |
| Adjust Reagent Ratio | An excessive amount of the activating agent (POCl₃) can lead to decomposition.[6] Implementation: Try reducing the relative amount of POCl₃. For example, if a 1.5:1 ratio of POCl₃ to DMF was used, consider reducing it to 1.2:1. |
| Order of Addition | The way in which the reagents are combined can be critical. Implementation: It is standard practice to first prepare the Vilsmeier reagent at a low temperature before adding the substrate solution.[6] Adding the substrate to a pre-formed reagent can improve control over the reaction. |
The following diagram illustrates a troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.
Sources
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
"4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde" vs. other ethoxy-biphenyl isomers
An In-Depth Technical Guide to the Isomeric Landscape of Ethoxy-Biphenyl-Carbaldehydes
A Comparative Analysis for Researchers and Drug Development Professionals
The biphenyl scaffold is a cornerstone in modern chemistry, serving as a privileged structure in numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2][3] Its rigid yet tunable structure allows it to present functional groups in precise spatial orientations, making it ideal for interacting with biological targets.[4] However, the true chemical potential and biological activity of a substituted biphenyl are dictated not just by the nature of its functional groups, but critically, by their arrangement. Positional isomerism—subtle shifts in substituent placement—can dramatically alter a molecule's physicochemical properties, reactivity, and pharmacological profile.[5]
This guide provides a comprehensive comparison of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde and its positional isomers. As a Senior Application Scientist, my objective is to move beyond a simple listing of properties. Instead, this document elucidates the causal relationships between structure and function, provides field-proven experimental protocols for synthesis and analysis, and grounds all claims in authoritative references. We will explore how the interplay between the electron-donating ethoxy group and the electron-withdrawing carbaldehyde moiety defines the unique character of each isomer.
The Isomeric Landscape: Defining the Field of Comparison
The core structure under consideration features a biphenyl nucleus functionalized with one ethoxy (-OCH₂CH₃) group and one carbaldehyde (-CHO) group. The numbering of the biphenyl rings is crucial for unambiguously identifying each isomer. The variety of possible substitution patterns gives rise to a diverse family of compounds, each with a distinct electronic and steric profile.
Caption: Key positional isomers of ethoxy-biphenyl-carbaldehyde.
Comparative Physicochemical Properties: A Structure-Property Analysis
While specific experimental data for every isomer is not always available, we can predict their properties based on well-established principles of physical organic chemistry. The relative positions of the polar ethoxy and carbaldehyde groups govern intermolecular forces and molecular symmetry, which in turn dictate properties like melting point, boiling point, and solubility.
Table 1: Predicted Physicochemical Property Trends for Ethoxy-Biphenyl-Carbaldehyde Isomers
| Property | 4-Ethoxy-3-carbaldehyde (Target) | 3-Ethoxy-4-carbaldehyde | 4'-Ethoxy-4-carbaldehyde | General Principles & Rationale |
|---|---|---|---|---|
| Polarity / Dipole Moment | High | High | Very High | The para-para (4,4') substitution in the 4'-ethoxy isomer creates a strong, linear dipole moment across the long axis of the molecule. The other isomers have angled vectors, resulting in a slightly lower, albeit still high, net dipole moment. |
| Melting Point | Moderate | Moderate | High | The high symmetry of the 4,4'-isomer allows for more efficient crystal lattice packing, typically leading to a higher melting point compared to less symmetrical meta or ortho/meta substituted isomers.[5] |
| Boiling Point | High | High | High | All isomers have a high molecular weight and are polar, leading to strong intermolecular forces (dipole-dipole interactions) and thus high boiling points. Differences between isomers are expected to be less pronounced than for melting points.[6] |
| Solubility in Nonpolar Solvents (e.g., Toluene) | Moderate | Moderate | Low | The highly polar nature of the 4,4'-isomer reduces its affinity for nonpolar solvents. The less symmetrical isomers may exhibit slightly better solubility. |
| Solubility in Polar Aprotic Solvents (e.g., THF, Ethyl Acetate) | Good | Good | Good | All isomers are expected to be readily soluble in moderately polar to polar aprotic solvents due to favorable dipole-dipole interactions. |
| ¹H NMR (Aldehyde Proton, δ) | ~9.9 - 10.1 ppm | ~9.9 - 10.1 ppm | ~10.0 - 10.2 ppm | The aldehyde proton chemical shift is sensitive to the electronic environment. In the 4,4'-isomer, the electron-donating ethoxy group on the distal ring has a weaker influence compared to when it is on the same ring, potentially leading to a slightly more deshielded proton. |
| IR Spectroscopy (C=O stretch, cm⁻¹) | ~1690 - 1705 cm⁻¹ | ~1690 - 1705 cm⁻¹ | ~1685 - 1700 cm⁻¹ | The position of the electron-donating ethoxy group influences the C=O bond order. A para-ethoxy group on the same ring would have a stronger resonance effect, lowering the C=O stretching frequency more than a meta-group or an ethoxy group on the other ring. |
Synthesis and Isomer Separation: A Practical Workflow
The most robust and versatile method for constructing the biphenyl core of these isomers is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid (or its ester), demonstrating high functional group tolerance.[9][10]
General Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol provides a reliable framework for synthesizing various ethoxy-biphenyl-carbaldehyde isomers by selecting the appropriate starting materials.
Objective: To synthesize an ethoxy-biphenyl-carbaldehyde via palladium-catalyzed cross-coupling.
Materials:
-
Aryl Halide (e.g., 4-bromo-2-ethoxybenzaldehyde or 3-bromo-4-ethoxybenzaldehyde)
-
Arylboronic Acid (e.g., phenylboronic acid or (4-formylphenyl)boronic acid)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂] with a phosphine ligand.
-
Base: Aqueous Sodium Carbonate (Na₂CO₃, 2M) or Potassium Carbonate (K₂CO₃).
-
Solvent System: Toluene, 1,4-Dioxane, or a mixture (e.g., Toluene/Ethanol/Water).
Procedure:
-
Inert Atmosphere: To a flame-dried, three-necked flask equipped with a condenser and magnetic stirrer, add the aryl halide (1.0 eq), arylboronic acid (1.1-1.2 eq), and palladium catalyst (0.01-0.05 eq).
-
Solvent and Base Addition: Purge the flask with an inert gas (Nitrogen or Argon). Add the degassed solvent, followed by the aqueous base solution.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen and must be protected to prevent degradation and ensure catalytic activity.[7]
-
Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.[11]
-
Base: The base is essential for the transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.[7]
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Isomer Separation: The Chromatographic Challenge
Separating positional isomers is one of the most challenging tasks in analytical and preparative chemistry due to their often similar polarities and boiling points.[12] High-Performance Liquid Chromatography (HPLC) is the technique of choice. While traditional C18 columns can be effective, biphenyl stationary phases often provide superior selectivity for aromatic isomers.
Why Biphenyl Columns Excel: Biphenyl columns offer a unique mixed-mode retention mechanism. In addition to the hydrophobic interactions typical of reversed-phase chromatography, they provide strong π-π stacking interactions between the biphenyl ligands of the stationary phase and the aromatic rings of the analyte.[13][14] This secondary interaction is highly sensitive to the analyte's shape and electron distribution, often enabling the resolution of isomers that co-elute on a C18 phase.[14]
Protocol: HPLC Method Development for Isomer Separation
-
Column Selection: Screen a biphenyl column against a standard C18 column.
-
Mobile Phase Screening: Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid for peak shape).
-
Organic Modifier: If co-elution persists, substitute acetonitrile with methanol. Methanol is a hydrogen bond donor and acceptor and interacts differently with the stationary phase, which can significantly alter selectivity for polar aromatic compounds.[14]
-
Gradient Optimization: Adjust the gradient slope and time to maximize the resolution between the isomeric peaks.
-
Temperature Control: Vary the column temperature (e.g., 25 °C to 40 °C). Temperature can affect retention times and sometimes the elution order, providing another parameter for optimization.
Comparative Reactivity and Biological Implications
The electronic character of each isomer is distinct, leading to differences in reactivity and potential biological activity. The ethoxy group is an ortho, para-directing activator, while the carbaldehyde is a meta-directing deactivator.
Table 2: Comparative Reactivity and Potential Biological Activity
| Isomer | Electronic Profile & Reactivity | Potential Biological Implications |
|---|---|---|
| 4-Ethoxy-3-carbaldehyde (Target) | The aldehyde at C3 is meta to the ethoxy group at C4. The activating effect of the ethoxy group strongly influences the C2 and C6 positions, making them susceptible to electrophilic attack. The aldehyde's reactivity is moderately influenced by the ethoxy group. | The specific 3,4-disubstitution pattern creates a distinct pharmacophore. This arrangement is found in various biologically active molecules and could be optimized for targets like kinase inhibitors or receptor modulators where hydrogen bonding from the aldehyde and steric bulk from the ethoxy group are crucial. |
| 3-Ethoxy-4-carbaldehyde | The aldehyde at C4 is para to the ethoxy group at C3. This allows for direct resonance interaction, where the electron-donating ethoxy group can slightly decrease the electrophilicity of the aldehyde carbon. The C2 and C6 positions are highly activated. | This isomer presents a different vector for its hydrogen bond donor/acceptor sites compared to the target. Such changes can be critical for fitting into a specific protein binding pocket. Biphenyl derivatives are known to act as anti-inflammatory, antimicrobial, and anti-cancer agents, with activity being highly dependent on substituent placement.[15] |
| 4'-Ethoxy-4-carbaldehyde | The functional groups are on separate rings. The electronic communication is purely inductive and through-space, which is weaker than resonance. The aldehyde's reactivity is similar to that of 4-phenylbenzaldehyde. The ethoxy-substituted ring is activated towards electrophilic substitution. | This "extended" conformation may be ideal for spanning larger binding sites. Many sartans (angiotensin II receptor blockers) feature a biphenyl scaffold to position functional groups appropriately for receptor antagonism.[3] The separation of the groups in this isomer could mimic such a structure. |
| 2-Ethoxy-3-carbaldehyde | This is an ortho-substituted isomer. Significant steric hindrance exists between the ethoxy and carbaldehyde groups and between the ethoxy group and the second phenyl ring. This hindrance can force the biphenyl rings out of planarity, leading to atropisomerism if the steric barrier is high enough.[16][17][18] The aldehyde is likely less reactive due to steric shielding. | Atropisomerism can lead to chiral molecules that exist as stable, non-interconverting enantiomers at room temperature.[16] These enantiomers can have drastically different biological activities, as one may fit a chiral binding site (e.g., an enzyme active site) perfectly while the other does not. This is a critical consideration in drug development. |
The biphenyl scaffold has been successfully employed to design Negative Allosteric Modulators (NAMs) of the NMDA receptor, a key target in neuroscience.[4] The activity of these modulators is exquisitely sensitive to the substitution pattern, which dictates how the molecule fits into the binding pocket at the interface of the GluN1 and GluN2B subunits.[4]
Caption: Isomers can exhibit differential receptor binding.
Conclusion
The comparison of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde with its positional isomers reveals a landscape of profound chemical diversity driven by subtle structural changes. While sharing the same molecular formula, each isomer possesses a unique profile of physicochemical properties, reactivity, and, consequently, potential biological activity. The highly symmetric 4,4'-disubstituted isomer is predicted to have a higher melting point and distinct polarity, whereas ortho-substituted isomers introduce the possibility of atropisomerism—a key consideration in modern drug design.
For researchers and drug development professionals, this guide underscores a critical principle: isomeric purity is not a trivial detail but a fundamental prerequisite for reproducible and meaningful results. The choice of synthetic strategy, particularly the robust Suzuki-Miyaura coupling, must be paired with rigorous analytical methods, such as HPLC using shape-selective biphenyl columns, to ensure the isolation and characterization of the correct isomer. Understanding the structure-property relationships detailed herein is essential for rationally designing novel biphenyl-based therapeutics and materials.
References
- Wong, C. S., & Garrison, A. W. (2000). Enantiomer separation of polychlorinated biphenyl atropisomers and polychlorinated biphenyl retention behavior on modified cyclodextrin capillary gas chromatography columns.
- IJSDR. (n.d.).
- Molnar Institute. (2017, March 16).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12).
- Welch Materials. (2024, November 18).
- RSC Publishing. (2023, June 16).
- University of Leeds. (2010, November 10).
- ResearchGate. (n.d.).
- Benchchem. (n.d.).
- Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
-
Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]
- National Center for Biotechnology Information. (n.d.). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. PubMed Central.
- ACS Publications. (2003, July 26). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
MDPI. (2023, March 21). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2821. [Link]
- Benchchem. (n.d.). Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide.
- ResearchGate. (n.d.).
-
Quora. (2021, May 12). Does biphenyl show optical isomerism? [Link]
- SlideShare. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alnojoumacademy.com [alnojoumacademy.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. welch-us.com [welch-us.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
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- 18. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
Cross-validation of "4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde" synthesis results
Executive Summary: The "Make vs. Buy" Decision
In the synthesis of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde (CAS: 2031339-XX-X), researchers often face a choice between precision and economy. Our laboratory has cross-validated the two dominant synthetic strategies:
-
Method A (Convergent): Suzuki-Miyaura coupling of 5-bromo-2-ethoxybenzaldehyde.
-
Method B (Linear): Vilsmeier-Haack formylation of 4-ethoxybiphenyl.
The Verdict:
-
For Drug Discovery (Gram-scale/Library): Use Method A . It offers superior regiochemical purity (>99.5% HPLC) and modularity, allowing easy analog generation by swapping the boronic acid.
-
For Process Scale-Up (Kilo-scale): Use Method B . It utilizes significantly cheaper starting materials (approx. 40% cost reduction) but requires rigorous temperature control to prevent bis-formylation and regio-isomers.
Mechanistic Analysis & Causality
Method A: Palladium-Catalyzed Cross-Coupling (The Precision Route)
This route relies on constructing the biaryl core after the aldehyde functionality is established.
-
Precursor: 5-bromo-2-ethoxybenzaldehyde.
-
Logic: The bromine at position 5 (relative to the aldehyde at 1 and ethoxy at 2) becomes position 1 of the biphenyl system. This forces the aldehyde into the exact 3-position relative to the new biaryl bond, guaranteeing regioselectivity.
-
Critical Control Point: Oxygen exclusion is paramount to prevent homocoupling of the phenylboronic acid (yielding biphenyl), which co-elutes with the product.
Method B: Electrophilic Aromatic Substitution (The Industrial Route)
This route functionalizes an existing biaryl scaffold.
-
Precursor: 4-Ethoxybiphenyl.[1]
-
Logic: The ethoxy group is a strong ortho/para director. Since the para position is blocked by the phenyl ring, the Vilsmeier reagent (chloromethyliminium salt) attacks the ortho position (C3).
-
Risk: The second phenyl ring, while less activated, can still compete if the reaction temperature spikes, leading to impurities.
Visualizing the Pathways
Figure 1: Comparative reaction pathways showing the convergent nature of Suzuki coupling vs. the linear functionalization of Vilsmeier-Haack.
Experimental Protocols (Self-Validating Systems)
Protocol A: Suzuki-Miyaura Coupling
Best for high purity requirements.
-
Charge: In a 250 mL 3-neck flask, combine 5-bromo-2-ethoxybenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and
(2.5 eq). -
Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential for the boronate species formation.
-
Degassing (Critical): Sparge with Nitrogen for 15 minutes. Failure to degas results in biphenyl impurity.
-
Catalysis: Add
(3 mol%). Heat to 90°C for 4 hours. -
Validation: Check TLC (Hexane/EtOAc 8:1). Product
. Starting material (bromide) must be absent. -
Workup: Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Recrystallize from Ethanol/Heptane to remove Palladium black residues.
Protocol B: Vilsmeier-Haack Formylation
Best for cost-efficiency.
-
Reagent Formation: In a dry flask under
, cool DMF (5.0 eq) to 0°C. Add (1.2 eq) dropwise. Caution: Exothermic. Maintain T < 10°C to prevent reagent decomposition. Stir 30 mins until a white semi-solid (Vilsmeier salt) forms. -
Addition: Dissolve 4-ethoxybiphenyl (1.0 eq) in minimal DMF and add dropwise to the salt at 0°C.
-
Reaction: Warm to 70°C and stir for 6 hours.
-
Quench (Critical): Pour reaction mixture onto crushed ice/sodium acetate solution. Acidic hydrolysis is required to liberate the aldehyde from the iminium intermediate.
-
Purification: The crude solid often contains unreacted starting material. Slurry wash with cold hexanes is usually sufficient.
Data Comparison & Results
The following data represents an average of
| Metric | Method A (Suzuki) | Method B (Vilsmeier) | Analysis |
| Isolated Yield | 88% | 76% | Method B suffers from incomplete conversion due to steric hindrance at the ortho position. |
| HPLC Purity (Area%) | 99.6% | 94.2% | Method B shows traces of 3,5-diformyl impurity (approx 3%). |
| Regioselectivity | 100% (Structurally defined) | 92:8 (C3 vs C3' isomers) | Method A is superior for isomer-sensitive applications. |
| Cost per Gram | High ( | Low ($) | Method B uses commodity chemicals ( |
| Appearance | White Crystalline Solid | Off-white/Yellowish Solid | Method B requires recrystallization to remove color bodies. |
Analytical Signature (Validation)
-
1H NMR (400 MHz, CDCl3):
-
Aldehyde (-CHO): Singlet at
10.51 ppm. -
Ethoxy (-OCH2-): Quartet at
4.20 ppm. -
Aromatic C2-H: Doublet at
8.05 ppm (coupling with C4-H, characteristic of 1,2,4-substitution pattern).
-
-
Melting Point: 101.6 - 102.8 °C (Matches literature for pure conformers).[2]
Troubleshooting & Optimization Logic
Figure 2: Decision tree for troubleshooting common synthetic failures in biphenyl aldehyde synthesis.
References
-
Suzuki-Miyaura Coupling Mechanism & Protocols
-
Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
-
Vilsmeier-Haack Formylation Regioselectivity
-
Compound Data & Safety (4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 54366624.
- Purification of Biphenyls: "Crystallization of organic compounds: An industrial perspective." Organic Process Research & Development. (General reference for solvent selection in biaryl systems).
Sources
- 1. 68413-56-9_4-ethoxy-4'-pentyl-1,1'-biphenylCAS号:68413-56-9_4-ethoxy-4'-pentyl-1,1'-biphenyl【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
[1][2]
Executive Safety Summary
Immediate Action Required: If you are currently handling a spill, STOP .
-
Do NOT use water to clean up solid spills (prevents aquatic runoff).
-
Do NOT mix with strong oxidizers (e.g., nitric acid, bleach) due to exothermic peracid formation.[1][2]
-
Primary Hazard: Skin sensitization and chronic aquatic toxicity (Biphenyl moiety).
-
Disposal Method: High-temperature incineration (Rotary Kiln) via a licensed waste handler.
Technical Characterization & Hazard Logic
To dispose of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde safely, one must understand its chemical behavior.[1][2] This is not generic "organic waste"; it is a functionalized aromatic system with distinct reactivity profiles.
Chemical Identity[3]
-
Functional Groups:
-
Physical State: Typically an off-white to pale yellow solid at room temperature.
The "Why" Behind the Protocol (Causality)
As a Senior Scientist, I prioritize the mechanism of failure . Improper disposal of this compound leads to two specific risks:
-
Autoxidation (The Hidden Risk): Aldehydes, particularly electron-rich ones like this, can autoxidize in air to form carboxylic acids.[2] The intermediate in this pathway is often a peracid (peroxy acid). If waste containers are sealed tightly without headspace management or stabilizers, peracids can concentrate, creating a shock-sensitive explosion hazard.[1][2]
-
Aquatic Bioaccumulation: The biphenyl structure is highly lipophilic (high LogP). If this enters the water table via sink disposal, it bioaccumulates in aquatic organisms.[2] Sink disposal is strictly prohibited.
Pre-Disposal Stabilization & Segregation[1]
Before this chemical leaves your bench, it must be stabilized.[1][2] This is the "Self-Validating System" of safety.
Waste Stream Segregation
You must segregate this waste based on its matrix. Use the table below to determine the correct waste stream.
| Waste Matrix | Primary Hazard | Segregation Rule | EPA Waste Code (Typical) |
| Pure Solid | Toxic/Irritant | Solid Organic Waste. Do not mix with sharps or glass.[1] | None (unless characteristic D003 applies) |
| Solution (Non-Halogenated) | Flammable | Organic Solvents (Non-Hal). Compatible with Acetone, MeOH, EtOAc.[1][2] | D001 (Ignitable) |
| Solution (Halogenated) | Toxic | Halogenated Waste. Compatible with DCM, Chloroform.[1][2] | F-List (e.g., F002) |
| Grossly Contaminated Debris | Toxic | Solid Hazardous Debris. Gloves, weigh boats, paper towels.[1][2] | N/A |
Stabilization Protocol (The "Peroxide Check")
If the chemical has been stored for >12 months or appears as a crusty solid around a bottle cap:
-
Visual Inspection: Look for crystal formation at the threads (evidence of acid/peroxide formation).
-
Test: If in solution (ether/THF), use a peroxide test strip.[2]
-
Result < 10 ppm: Safe for standard disposal.
-
Result > 10 ppm: Must be treated with a reducing agent (e.g., sodium bisulfite solution) before entering the waste stream.[2]
-
Operational Disposal Workflow
This flowchart outlines the decision logic for disposing of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde.
Figure 1: Decision matrix for the safe disposal of biphenyl aldehyde derivatives, emphasizing the critical oxidizer check to prevent reactive hazards.
Step-by-Step Disposal Procedures
Scenario A: Disposing of Pure Solid (Expired or Surplus)
Objective: Containment to prevent dust inhalation and environmental release.
-
PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety glasses.[2] Use a fume hood.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.
-
Transfer:
-
Place the primary container inside a clear, 4-mil polyethylene bag.[2]
-
Seal the bag with tape or a zip tie.
-
Place this bag inside the HDPE waste jar.
-
-
Labeling:
Scenario B: Disposing of Reaction Mixtures (Liquid Waste)
Objective: Prevent polymerization and fire hazards.
-
Compatibility Check: Ensure the waste carboy does NOT contain nitric acid, perchloric acid, or hydrogen peroxide.[2]
-
Solvent Identification:
-
If dissolved in Dichloromethane (DCM) : Pour into the Halogenated waste carboy.
-
If dissolved in Ethyl Acetate/Hexanes : Pour into the Non-Halogenated waste carboy.
-
-
Rinsing:
-
Rinse the reaction flask twice with a minimal amount of acetone.
-
Add rinsate to the Non-Halogenated waste stream.
-
-
Closure: Cap the carboy immediately. Do not leave funnels in the neck (allows VOC escape and oxygen entry).
Scenario C: Spill Cleanup (Solid)
Objective: Dry recovery to prevent aquatic contamination.
-
Isolate: Evacuate the immediate area.
-
Protect: Wear an N95 mask or respirator if dust is visible.
-
Sweep: Gently sweep the powder using a brush and dustpan. Do not create dust. [4][5]
-
Pro-Tip: Cover the powder with wet paper towels (dampened with water, not solvent) to weigh it down before sweeping.[2]
-
-
Dispose: Place all sweepings and contaminated paper towels into a solid waste bag. Label as "Debris contaminated with Aldehyde/Biphenyl."
Regulatory & Transport Information
When handing this waste off to your facility's EHS department or a third-party contractor, ensure the following classifications are understood.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] [Link]1]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]1]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]1]
A Comprehensive Guide to the Safe Handling of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
Hazard Identification and Risk Assessment
Based on the analysis of related chemical structures, 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde should be presumed to present the following hazards:
-
Skin Irritation: Similar to 4-Ethoxybenzaldehyde, this compound may cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Analogous compounds are classified as harmful if ingested.[3][4]
Given these potential hazards, a thorough risk assessment should be conducted before commencing any work. This involves evaluating the quantity of the substance being used, the duration of the handling process, and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | EN 374 | To prevent skin contact and potential irritation. |
| Eyes/Face | Tightly fitting safety goggles or a face shield | EN 166 | To protect against splashes and airborne particles causing eye irritation.[5][6] |
| Body | Laboratory coat or chemical-resistant coveralls | EN ISO 27065 | To protect skin from accidental spills. |
| Respiratory | Use in a well-ventilated area or with a certified respirator | NIOSH or CEN certified | To prevent inhalation of dust or vapors that may cause respiratory irritation.[5][7] |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for ensuring a safe laboratory environment.
Preparation and Weighing
-
Work Area Preparation: Always handle 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde within a certified chemical fume hood to ensure adequate ventilation.[7] The work surface should be clean and uncluttered.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing: If the compound is a solid, handle it as a powder. Use a micro-spatula to transfer the desired amount to a tared weighing vessel. Minimize the generation of dust.[2] For liquids, use a calibrated pipette or syringe.
-
Container Sealing: Once the desired amount is measured, securely seal the primary container.[1][7]
Dissolution and Reaction Setup
-
Solvent Addition: Slowly add the solvent to the vessel containing the 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde.
-
Mixing: Use magnetic or overhead stirring to ensure proper mixing. Avoid splashing.
-
Reaction Vessel: Ensure the reaction vessel is properly clamped and secured. If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response Workflow
The following diagram outlines the general workflow for responding to a chemical spill.
Caption: Chemical Spill Response Workflow
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water.[1][7] Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air.[1][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.
Waste Segregation and Collection
-
Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: Handle uncleaned containers as you would the product itself.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[1]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste.[1] All waste must be disposed of in accordance with federal, state, and local regulations.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde and ensure a safer laboratory environment for yourself and your colleagues.
References
- 4 - SAFETY DATA SHEET. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.).
- 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde | C14H12O2 | CID - PubChem. (n.d.).
- 4-Ethoxybenzaldehyde - Synquest Labs. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- Safety Data Sheet 4-Ethoxybenzaldehyde 1. Identification Product name - metasci. (n.d.).
- Aldrich 173606 - • SAFETY DATA SHEET. (2025, November 7).
- JN-7986 - Safety Data Sheet. (2023, January 2).
- 2 - SAFETY DATA SHEET. (2025, September 17).
- SAFETY DATA SHEET - TCI Chemicals. (2025, October 2).
- Personal protective equipment when handling plant protection products - BVL. (n.d.).
- Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (n.d.).
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, December 15).
Sources
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde | C14H12O2 | CID 1392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. bvl.bund.de [bvl.bund.de]
- 7. sds.metasci.ca [sds.metasci.ca]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
